Deprenyl
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZLKOACVSPNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860142 | |
| Record name | (+/-)-Deprenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Selegiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.54e-02 g/L | |
| Record name | Selegiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2323-36-6, 14611-51-9 | |
| Record name | (±)-Selegiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2323-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deprenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002323366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Deprenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEPRENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF682Q08V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Selegiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
| Record name | Selegiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Action of Deprenyl
Monoamine Oxidase B (MAO-B) Enzyme Inhibition
A cornerstone of Deprenyl's mechanism of action is its potent and selective inhibition of monoamine oxidase B (MAO-B). wikipedia.orgpatsnap.comnih.govscbt.comresearchgate.net MAO-B is an enzyme predominantly found in glial cells within the brain, where it plays a crucial role in the oxidative deamination of monoamine neurotransmitters, notably dopamine (B1211576). nih.govparkinsons.org.ukexplorationpub.com By inhibiting MAO-B, this compound effectively reduces the breakdown of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. wikipedia.orgpatsnap.comparkinsons.org.ukexplorationpub.com This action is central to its utility in conditions where dopaminergic signaling is compromised. patsnap.comparkinsons.org.uk
This compound functions as an irreversible, selective inhibitor of MAO-B, often categorized as an "enzyme-activated" or "suicide" inhibitor. nih.govnih.govmdpi.comusask.cawikipedia.org This mechanism involves a two-step process. Initially, this compound forms a noncovalent, reversible complex with the MAO-B enzyme. nih.govresearchgate.net Subsequently, the enzyme's catalytic action on this compound leads to its oxidation. nih.gov The oxidized inhibitor then reacts covalently with the flavin-adenine dinucleotide (FAD) cofactor at the N-5 position within the enzyme's active site, thereby irreversibly inactivating the enzyme. nih.govnih.govmdpi.comusask.cawikipedia.org The observed in vitro selectivity of L-deprenyl for MAO-B can be attributed to differences in the affinities of the two MAO subtypes for reversible interaction with L-deprenyl, variations in the rates of reaction within the noncovalent complexes to form the irreversibly inhibited adduct, or a combination of these factors. nih.gov
While this compound is known for its selective inhibition of MAO-B at lower concentrations, this selectivity is concentration-dependent. wikipedia.orgwikipedia.orgnih.govmdpi.comfrontiersin.orgnih.gov At typical clinical doses, this compound acts as a selective MAO-B inhibitor. wikipedia.orgnih.gov However, at higher concentrations, this compound loses its specificity for MAO-B and also inhibits monoamine oxidase A (MAO-A). wikipedia.orgwikipedia.orgmdpi.comfrontiersin.orgnih.govuconn.edu MAO-A primarily metabolizes serotonin (B10506) and norepinephrine, in addition to dopamine. patsnap.comfrontiersin.orgmdpi.com This dual inhibition at elevated doses can lead to increased levels of serotonin and norepinephrine, alongside dopamine, in the brain. wikipedia.orgwikipedia.org
The table below illustrates the differential selectivity of this compound for MAO-A and MAO-B at varying concentrations, based on research findings:
| Concentration/Dose | MAO-B Inhibition | MAO-A Inhibition | Reference |
| Low Doses | Selective | Minimal/None | wikipedia.orgwikipedia.orgfrontiersin.org |
| High Doses | Irreversible | Significant | wikipedia.orgwikipedia.orgmdpi.comfrontiersin.orguconn.edu |
| 5.0 mg/kg (oral, in animals) | 92% (brain) | 5% (brain) | uconn.edu |
| 5.0 mg/kg (subcutaneous, in animals) | 99% (brain) | 85% (brain) | uconn.edu |
| 10.0 mg/kg (Zydis oral, in humans) | Significant | 36% (brain) | uconn.edu |
The mechanism of "suicide" inhibition by this compound involves its transformation by the MAO-B enzyme itself. As a mechanism-based inhibitor, this compound acts as a substrate that, during the catalytic process, generates a highly reactive intermediate. nih.govmdpi.comusask.cawikipedia.org This intermediate then covalently modifies the enzyme's FAD cofactor, rendering the enzyme permanently inactive. nih.govnih.govmdpi.comusask.cawikipedia.org This covalent adduct formation at the N-5 position of the FAD isoalloxazine moiety is a hallmark of acetylenic inhibitors like this compound. nih.govnih.gov The irreversible nature of this inhibition means that new enzyme protein must be synthesized to restore MAO-B activity, with the half-life of MAO-B in the human brain estimated to be between 30 and 40 days. usask.casnmjournals.org
MAO-B Independent Mechanisms
Beyond its well-established role as an MAO-B inhibitor, this compound exhibits a range of molecular and cellular effects that are independent of its MAO-B inhibitory activity. researchgate.netnih.govpatsnap.comnih.govpsychiatry-psychopharmacology.com These MAO-B independent mechanisms contribute significantly to its broader biological impact, including its neuroprotective and antiapoptotic properties. researchgate.netnih.govpatsnap.comresearchgate.netexplorationpub.compsychiatry-psychopharmacology.comnih.gov These beneficial effects can manifest at concentrations considerably lower than those required to inhibit MAO-B. nih.govresearchgate.netnih.gov The propargylamine (B41283) structure of this compound is thought to be linked to some of these neuroprotective and antiapoptotic actions. researchgate.net Its neuroprotective characteristics may be mediated through effects on protein kinase C and mitogen-activated protein kinase signaling pathways. researchgate.net this compound has been shown to prevent apoptotic cell death by preserving mitochondrial integrity, potentially through the activation of a complex transcriptional program. nih.gov It can also enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase in the striatum, an effect unrelated to its MAO-B inhibition or neurotransmitter uptake inhibition. nih.govinhn.org
This compound is recognized as a catecholaminergic activity enhancer (CAE). wikipedia.orgwikipedia.orgwikipedia.orgbenthambooks.comnih.gov This property involves the enhancement of impulse propagation-mediated release of catecholamines, such as dopamine and norepinephrine, in the brain. wikipedia.orgwikipedia.orginhn.orgnih.gov This effect is distinct from its MAO-B inhibitory action and can occur at doses much lower than those needed for MAO inhibition. inhn.orgbenthambooks.com Unlike other phenylethylamine derivatives like amphetamines, this compound is devoid of catecholamine-releasing properties that displace neurotransmitters from their stores, making it free from certain side effects associated with amphetamines. nih.govnih.gov
This compound's role in modulating dopamine accumulation and release is a key aspect of its catecholaminergic activity enhancement. By inhibiting MAO-B, this compound directly contributes to increased levels of dopamine in the brain by reducing its enzymatic breakdown. wikipedia.orgpatsnap.comparkinsons.org.ukexplorationpub.comwikipedia.org Furthermore, this compound enhances the action potential-evoked release of dopamine. wikipedia.orgwikipedia.org It can also interfere with the uptake of catecholamines, behaving similarly to physiological substances transported through axonal end organs and vesicular membranes. nih.gov Chronic treatment with low doses of this compound has been shown to elevate extracellular dopamine levels in the striatum. nih.gov Some research indicates that this compound may block dopamine reuptake and enhance dopamine release at dopaminergic neuron terminals. tbzmed.ac.ir This combined effect of reduced breakdown and enhanced release contributes to the increased availability of dopamine in the brain. parkinsons.org.ukexplorationpub.com
Catecholaminergic Activity Enhancement
Sensitization of Dopaminergic Neurons
This compound contributes to the sensitization of dopaminergic neurons, a process that can lead to increased dopamine production and accumulation within the striatum wikipedia.orgwikipedia.org. This sensitization is considered a significant aspect of its beneficial effects wikipedia.org. The compound acts as a monoamine oxidase inhibitor and also inhibits the reuptake of dopamine, thereby enhancing dopaminergic activity wikipedia.org. While this compound sensitizes dopaminergic neurons to physiological and pharmacological influences, it does not induce an acute increase in dopaminergic activity wikipedia.org. Research suggests that its neuroprotective actions, such as blocking the effects of neurotoxins like MPTP, may involve mechanisms beyond direct effects on dopaminergic neurons, potentially implicating glial cells due to the absence of MAO-B in substantia nigra compacta (SNc) neurons wikidoc.org.
Regulation of Antioxidant Enzyme Systems
A key aspect of this compound's mechanism of action involves the upregulation of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT) scienceopen.comuni-goettingen.dehmdb.canih.govwikipedia.org. This effect is observed predominantly in specific dopaminergic brain regions, such as the substantia nigra and striatum, but not in areas like the hippocampus, cerebellum, or liver scienceopen.comnih.gov. The upregulation of these enzymes is dose-dependent, with studies indicating that excessive dosages can diminish efficacy or even lead to adverse outcomes uni-goettingen.denih.govwikipedia.org.
This compound significantly enhances the activity of superoxide dismutase (SOD), encompassing both Cu,Zn-SOD and Mn-SOD isoforms uni-goettingen.denih.gov. Studies in rats have demonstrated a 2-3-fold increase in the activities of both Cu,Zn- and Mn-SOD in the striatum and substantia nigra following a three-week subcutaneous infusion of this compound nih.gov. This modulation is hypothesized to be a contributing factor to this compound's ability to prolong the lifespan of animals, suggesting a protective role for catecholaminergic neurons nih.gov. SOD enzymes are crucial for cellular defense against oxidative stress, catalyzing the dismutation of superoxide radicals (O₂•−) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) wikidata.orguni-freiburg.de.
Table 1: Effect of this compound on Superoxide Dismutase (SOD) Activity in Rat Brain
| Brain Region | SOD Activity Change (Fold Increase) | Duration of Treatment | Reference |
| Striatum | 2-3 (Cu,Zn- and Mn-SOD) | 3 weeks | nih.gov |
| Substantia Nigra | 2-3 (Cu,Zn- and Mn-SOD) | 3 weeks | nih.gov |
| Hippocampus | No significant change | 3 weeks | nih.gov |
| Cerebellum | No significant change | 3 weeks | nih.gov |
Table 2: Effect of this compound on Catalase (CAT) Activity in Rat Brain
| Brain Region | CAT Activity Change (% Increase) | Duration of Treatment | Reference |
| Striatum | 50-60 | 3 weeks | nih.gov |
| Substantia Nigra | 50-60 | 3 weeks | nih.gov |
| Hippocampus | No significant change | 3 weeks | nih.gov |
| Cerebellum | No significant change | 3 weeks | nih.gov |
Anti-Apoptotic and Pro-Survival Pathways
This compound and its primary metabolite, desmethylthis compound, have been shown to reduce neuronal apoptosis. This anti-apoptotic effect is distinct from its monoamine oxidase B (MAO-B) inhibitory activity and necessitates gene transcription, involving the maintenance of mitochondrial membrane potential. This compound initiates intracellular processes that actively counteract the apoptotic death program. The presence of an N-propargyl residue with a hydrophobic structure is crucial for this anti-apoptotic function.
This compound plays a significant role in preserving mitochondrial integrity and function. It helps maintain the mitochondrial membrane potential, a critical factor for cellular energy production and survival. Furthermore, this compound prevents the opening of the mitochondrial permeability transition pore (PTP), a key event in the initiation of apoptosis. Studies indicate that desmethylthis compound, through its binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leads to an increase in mitochondrial BCL-2 and BCL-xL levels while decreasing BAX levels. This compound treatment has been observed to improve brain mitochondrial function by reducing the production of free radicals and preventing calcium-induced mitochondrial permeability transition (MPT). It also protects mitochondria from pro-oxidant-induced damage, preventing swelling, membrane potential collapse, and the release of cytochrome c. The compound aids in maintaining the activities of tricarboxylic acid (TCA) cycle enzymes and respiratory marker enzymes, such as NADH dehydrogenase and cytochrome-c-oxidase, at near normal levels, thereby preserving the energy status of the cerebellum.
This compound demonstrates the ability to protect cells from apoptosis triggered by oxidative stress or neurotoxins like N-methyl(R)-salsolinol. It interferes with early apoptotic signaling by preventing the loss of mitochondrial membrane potential (ΔΨm), which is an initial and crucial step in the apoptotic cascade. This interference extends to preventing subsequent caspase-3 activation and DNA fragmentation. These findings suggest that this compound may specifically interact with molecules within the mitochondria to suppress the signal transduction pathways that lead to cell death. Additionally, it has been shown to reduce cell death and internucleosomal DNA degradation at concentrations that are too low to exert MAO-B inhibitory effects.
Transcriptional and Translational Changes in Neuronal Cells
This compound has been shown to induce significant transcriptional and translational changes in neuronal cells, contributing to its neuroprotective properties. At concentrations too low to inhibit MAO-B, this compound can alter the expression of numerous messenger RNAs (mRNAs) and proteins in nerve and glial cells. nih.gov These alterations are primarily the result of a selective action on transcription. nih.gov
One notable effect is the reduction of neuronal apoptosis and facilitation of neuronal outgrowth, which is accompanied by a decrease in DNA fragmentation. nih.gov Specific proteins whose synthesis is altered by this compound include the oncoproteins Bcl-2 and Bax, and the scavenger proteins Cu/Zn superoxide dismutase (SOD1) and Mn superoxide dismutase (SOD2). nih.gov The modulation of these proteins is crucial for maintaining mitochondrial function and decreasing cytoplasmic oxidative radical levels, thereby reducing apoptosis. nih.gov
Studies have demonstrated that this compound increases the expression of anti-apoptotic genes such as Bcl-2, Hspa4, PGC-1α, and Nrf2, particularly under conditions of oxidative damage. nih.govnih.gov Conversely, it can decrease the expression of pro-apoptotic genes like Mst1. nih.gov These gene expression changes are associated with the stabilization of mitochondrial membrane potential (MMP) and a decrease in intramitochondrial calcium, which are critical for preventing mitochondrial failure, an early event in apoptosis. nih.govspandidos-publications.comspandidos-publications.comjneurosci.org
The following table summarizes key transcriptional and translational changes observed with this compound treatment:
| Gene/Protein | Effect of this compound | Associated Cellular Process | References |
| Bcl-2 | Increased expression | Anti-apoptotic, mitochondrial stability | nih.govnih.govspandidos-publications.comspandidos-publications.com |
| Bax | Altered synthesis | Pro-apoptotic (synthesis altered to reduce apoptosis) | nih.gov |
| SOD1 (Cu/Zn Superoxide Dismutase) | Altered synthesis | Antioxidant defense, reduction of oxidative radicals | nih.gov |
| SOD2 (Mn Superoxide Dismutase) | Altered synthesis | Antioxidant defense, reduction of oxidative radicals | nih.gov |
| Hspa4 | Increased expression | Anti-apoptotic | nih.gov |
| PGC-1α | Increased mRNA levels | Mitochondrial biogenesis, oxidative stress resistance | nih.gov |
| Nrf2 | Increased mRNA levels | Antioxidant response, neuroprotection | nih.gov |
| Mst1 | Decreased expression | Pro-apoptotic | nih.gov |
Neurotrophic Factor Modulation
This compound influences the expression and activity of various neurotrophic factors, which are essential for neuronal survival, growth, and differentiation. This compound and its metabolite desmethylselegiline have been reported to stimulate the synthesis of nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF) in cultured mouse astrocytes. frontiersin.orgmums.ac.ir This enhancement of neurotrophic factor mRNA expression, particularly for GDNF, suggests a potential mechanism for its neuroprotective effects. tandfonline.com
Neurotrophic factors play a crucial role in maintaining neuronal health and are considered potential therapeutic targets for neurodegenerative diseases. nih.gov The upregulation of these factors by this compound contributes to its ability to protect neurons from damage and promote neurite outgrowth. nih.govtandfonline.com
The modulation of neurotrophic factors by this compound is summarized below:
| Neurotrophic Factor | Effect of this compound | Cellular Source/Context | References |
| BDNF | Increased synthesis/gene expression | Cultured mouse astrocytes, Neural Stem Cells (NSCs) | frontiersin.orgmums.ac.ir |
| NGF | Increased synthesis/gene expression | Cultured mouse astrocytes, Central Nervous System neurons | frontiersin.orgmums.ac.irfrontiersin.org |
| GDNF | Increased mRNA expression | Drug-injected brain areas, cultured mouse astrocytes | frontiersin.orgtandfonline.com |
| NT3 | Increased gene expression | Neural Stem Cells (NSCs) | mums.ac.ir |
Anti-Inflammatory Effects
This compound exhibits anti-inflammatory properties, which may contribute to its neuroprotective actions. These effects can occur independently of its MAO-B inhibitory activity. researchgate.netnih.gov this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines. nih.govportlandpress.comnih.gov
In models of inflammation, this compound can significantly reduce levels of cytokine-induced neutrophil chemoattractant, monocyte chemoattractant protein 1, and interleukin-6 (IL-6). nih.gov Concurrently, it can increase the expression of the anti-inflammatory cytokine IL-10. nih.gov These changes are associated with reduced phosphorylation of ERK1/2 and p38 MAPKs and decreased nuclear translocation of the NF-κB p65 subunit, key signaling molecules in inflammatory pathways. frontiersin.orgnih.gov
This compound's anti-inflammatory effects also involve a reduction in oxidative stress molecules, such as hydrogen peroxide, which are often generated during inflammatory processes. nih.govportlandpress.com In epithelial cell culture models, this compound has been shown to decrease lipopolysaccharide (LPS)-induced IL-6 and IL-1β gene and protein expression by acting downstream of the cAMP-PKA/EPAC signaling cascade. frontiersin.org
The anti-inflammatory actions of this compound are summarized in the following table:
| Inflammatory Mediator/Pathway | Effect of this compound | Mechanism/Context | References |
| Pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) | Reduced expression | Downstream of cAMP-PKA/EPAC signaling, reduced oxidative stress | frontiersin.orgnih.govportlandpress.com |
| Chemokines (e.g., CCL2, CXCL10, CXCL11) | Reduced expression | In CNS during SIV infection, regionally specific | nih.gov |
| IL-10 (anti-inflammatory cytokine) | Increased expression | Associated with reduced inflammation | nih.gov |
| ERK1/2 and p38 MAPKs phosphorylation | Reduced | Inhibition of inflammatory signaling pathways | frontiersin.orgnih.gov |
| NF-κB p65 subunit translocation | Reduced | Inhibition of inflammatory signaling pathways | frontiersin.orgnih.gov |
| Oxidative stress molecules (e.g., hydrogen peroxide) | Reduced production | Contribution to anti-inflammatory effects | nih.govportlandpress.com |
Astrocytic Modulation and Related Cellular Processes
One key aspect is this compound's ability to prevent dopaminergic cell loss and attenuate morphological alterations in dopaminergic neurites caused by elevated astrocytic MAO-B levels. researchgate.netplos.org Increased astrocytic MAO-B can lead to elevated extracellular reactive oxygen species (ROS) levels and increased intracellular hydrogen peroxide (H₂O₂) within dopaminergic neuron terminals, contributing to neuronal damage. plos.org this compound co-treatment prevents these increases in oxidative stress, suggesting a protective role against astrocyte-mediated oxidative damage. plos.org
Furthermore, this compound has been shown to reduce astrocytic immunoreactivity for glial fibrillary acidic protein (GFAP), an indicator of astrogliosis, in certain degenerative conditions. tandfonline.comresearchgate.net This suggests that this compound may modulate astrocytic activation and proliferation in response to neuronal injury. tandfonline.comresearchgate.net
Astrocytes are also crucial for neurotransmitter uptake, maintaining cellular membrane potential, and synthesizing energy stores. researchgate.net While specific direct modulation of these processes by this compound in astrocytes is an area of ongoing research, its reported effects on neurotrophic factor synthesis by astrocytes (as mentioned in section 2.2.4) highlight a significant astrocytic involvement in this compound's actions. jneurosci.orgfrontiersin.orgmums.ac.ir
Pharmacological Profile of Deprenyl
Pharmacokinetics
The pharmacokinetics of Deprenyl are influenced by its route of administration, affecting its absorption, distribution, and the duration of its MAO-B inhibitory activity. wikipedia.orgwikipedia.orgnih.gov
Absorption Dynamics and Bioavailability Across Routes
This compound is readily absorbed from the gastrointestinal tract following oral administration, with peak plasma levels typically occurring within 0.5 to 1.5 hours. wikipedia.org However, oral this compound undergoes extensive first-pass metabolism, resulting in a low absolute bioavailability ranging from 4% to 10%. wikipedia.orgwikipedia.orgnih.govresearchgate.net
To circumvent this extensive first-pass metabolism, alternative formulations have been developed. Orally disintegrating tablets (ODTs) are primarily absorbed buccally, leading to a significantly higher bioavailability, approximately 5 to 8 times greater than conventional oral tablets. This route also results in reduced exposure to this compound's metabolites. wikipedia.orgwikipedia.org The transdermal patch formulation offers a bioavailability of about 75%, providing sustained plasma concentrations of this compound and significantly lower metabolite exposure compared to oral administration. wikipedia.orgwikipedia.orgnih.govmdpi.commdpi.com this compound is also well absorbed following subcutaneous administration. drugbank.com
Table 1: Bioavailability of this compound Across Different Administration Routes
| Route of Administration | Bioavailability | Time to Peak Plasma Levels (Tmax) | Notes |
| Oral (Tablet/Capsule) | 4–10% wikipedia.orgwikipedia.orgnih.govresearchgate.net | 0.5–1.5 hours wikipedia.orgwikipedia.org | Subject to extensive first-pass metabolism wikipedia.orgwikipedia.orgmdpi.com |
| Orally Disintegrating Tablet (ODT) | 5–8x oral bioavailability wikipedia.orgwikipedia.org | - | Primarily buccal absorption, reduced metabolite exposure wikipedia.orgwikipedia.org |
| Transdermal Patch | 75% wikipedia.orgwikipedia.orgnih.govmdpi.commdpi.com | - | Sustained plasma concentration, significantly lower metabolite exposure wikipedia.orgwikipedia.orgnih.govmdpi.com |
| Subcutaneous | Well absorbed drugbank.com | - | - |
Tissue Distribution and Brain Region Localization
This compound is a lipophilic substance that rapidly crosses the blood-brain barrier. hres.ca Its apparent volume of distribution is approximately 1,854 ± 824 L, and it exhibits high plasma protein binding, ranging from 85% to 90%. wikipedia.orgwikipedia.orgnih.gov
In the brain, this compound binds to regions with high MAO-B content, including the thalamus, striatum, cortex, and brainstem. nih.govnih.gov The striatum is a crucial area, particularly affected in conditions like Parkinson's disease, due to the degeneration of dopaminergic neurons in the substantia nigra pars compacta, which projects to the striatum. nih.govtmc.eduwjgnet.com The thalamus is also known to be influenced by dopaminergic degeneration. wjgnet.com
Recovery Kinetics of MAO-B Activity in Different Tissues and Species
As an irreversible MAO-B inhibitor, the duration of this compound's effect is primarily dependent on the regeneration of new enzyme proteins. hres.canih.govfda.govhres.ca The recovery kinetics of MAO-B activity vary across different tissues and species. nih.govhres.caresearchgate.net
In human platelets, MAO-B activity shows varying recovery times based on the administered dose. A single 0.5 mg oral dose can lead to recovery within 24 hours, while single 1.0 mg and 1.5 mg oral doses require approximately one week. After a single 10 mg oral or 0.5 mg intravenous dose, it takes about two weeks for platelet MAO-B activity to return to normal. wikipedia.org Generally, platelet MAO-B activity returns to the normal range within 5 to 7 days of this compound discontinuation. fda.gov
Studies in animal models have shown species-specific differences in MAO-B recovery. In the rat brain, 50% of MAO-B activity is recovered in approximately 8 to 12 days after a high dose (10 mg/kg) of this compound, whereas in the rat liver, recovery is faster, occurring within 1 to 3 days. nih.govhres.ca In the pig brain, MAO-B recovery takes about 6.5 days, while in monkeys, it can take as long as 30 days. hres.caresearchgate.net
Table 2: Recovery Kinetics of MAO-B Activity in Different Tissues and Species
| Tissue/Species | Dose/Context | Time for MAO-B Activity Recovery | Reference |
| Human Platelets | Single 0.5 mg oral dose | Within 24 hours | wikipedia.org |
| Human Platelets | Single 1.0 or 1.5 mg oral dose | 1 week | wikipedia.org |
| Human Platelets | Single 10 mg oral or 0.5 mg intravenous dose | 2 weeks | wikipedia.org |
| Human Platelets | Discontinuation | 5–7 days | fda.gov |
| Rat Brain | High dose (10 mg/kg) | 8–12 days (50% recovery) | nih.govhres.ca |
| Rat Liver | - | 1–3 days | nih.govhres.ca |
| Pig Brain | Tracer dose with 1 mg/kg non-labeled selegiline (B1681611) | ~6.5 days | hres.caresearchgate.net |
| Monkey | - | Up to 30 days | hres.ca |
Metabolism
This compound undergoes extensive metabolism, primarily in the liver, but also in the intestines and other tissues. wikipedia.orgwikipedia.orgnih.govnih.gov
Primary Metabolic Pathways and Enzyme Systems Involved
The main metabolic pathways for this compound include N-demethylation and N-depropargylation. wikipedia.orgmdpi.com Cytochrome P450 (CYP) enzymes are extensively involved in its metabolism. Key enzymes identified include CYP2B6 and CYP2C19, which are considered the primary candidates. wikipedia.orgwikipedia.orgmdpi.comidrblab.netnih.govmims.com Other CYP isoforms that may also play a role include CYP1A2, CYP2A6, CYP2C8, CYP2D6, CYP2E1, and CYP3A4. wikipedia.orgwikipedia.orgmdpi.commims.com this compound has been observed to inhibit its own metabolism, as well as the metabolism of its metabolite, desmethylselegiline. wikipedia.org
Identification and Pharmacological Activities of Key Metabolites
This compound is metabolized into three main active metabolites: desmethylselegiline (DMS), levomethamphetamine (L-MA), and levoamphetamine (L-A). wikipedia.orgwikipedia.orghres.canih.govnih.govnih.govmims.com
Desmethylselegiline (DMS) is a major active metabolite of this compound. wikipedia.orgnih.govnih.govwikipedia.org Like this compound, it acts as a selective and irreversible MAO-B inhibitor. wikipedia.org However, DMS is less potent than this compound, being approximately 60-fold less potent in in vitro MAO-B inhibition, but only 3 to 6-fold less potent in vivo in rats. wikipedia.orgwikipedia.org DMS also functions as a catecholaminergic activity enhancer. wikipedia.org Its elimination half-life ranges from 2.6 to 11 hours, and this half-life can increase with continuous this compound use. wikipedia.org DMS is further metabolized to levoamphetamine. wikipedia.org
Levomethamphetamine (L-MA) and Levoamphetamine (L-A) are also significant metabolites. L-MA is subsequently metabolized into L-A. mdpi.commdpi.comnih.gov L-A can also be formed from DMS. wikipedia.org While these metabolites are structurally related to amphetamines, they are generally not considered active as MAO-B inhibitors at concentrations typically achieved during this compound therapy. wikipedia.org Levoamphetamine is known to be a norepinephrine-dopamine releasing agent, exhibiting sympathomimetic and psychostimulant effects. wikipedia.org However, clinical studies suggest that the beneficial effects of this compound in Parkinson's disease are not primarily attributable to these amphetamine metabolites. wikipedia.orghres.ca It is important to note that the levo-isomers of amphetamine and methamphetamine are generally 2 to 3 times less psychostimulant than their dextro-isomers. hres.cadrugbank.com
Stereoselectivity of Metabolic Products
This compound, also known as N-propargylmethamphetamine, exists as a racemic mixture comprising D-deprenyl and L-deprenyl (selegiline). The metabolism of both enantiomers is stereospecific, meaning that their chiral integrity is largely maintained throughout the biotransformation process, with no observed racemic transformation poison.orgnih.govnih.gov.
Selegiline, the L-(-)-enantiomer of this compound, is extensively metabolized in humans and experimental animals primarily through N-dealkylation, beta-carbon hydroxylation, and ring-hydroxylation pathways nih.govnih.gov. The major metabolic products of selegiline include L-(-)-desmethylselegiline, L-(-)-methamphetamine, and L-(-)-amphetamine nih.govresearchgate.net. Research indicates that L-(-)-methamphetamine is the predominant metabolite of L-(-)-deprenyl, often found in significant excess compared to L-(-)-amphetamine researchgate.netnih.gov. For instance, gas-chromatographic analysis has shown that the metabolism of (-)-deprenyl yields a large excess of methamphetamine over amphetamine nih.gov.
Conversely, the metabolism of the dextrorotatory enantiomer, D-deprenyl, also exhibits stereoselectivity. D-deprenyl is metabolized into D-amphetamine and D-methamphetamine wikipedia.org. Studies have revealed that when (+)-deprenyl is administered, amphetamine and methamphetamine are excreted in nearly equal amounts, contrasting with the metabolic profile of the L-enantiomer researchgate.netnih.gov. Beta-carbon hydroxylation, a specific metabolic pathway, demonstrates apparent product stereoselectivity nih.gov.
The maintenance of stereoselectivity during this compound's metabolism is crucial, as the pharmacological activities and potential effects of the enantiomeric metabolites can differ. For example, L-(-)-desmethylselegiline is an active metabolite that retains irreversible MAO-B inhibitory properties nih.govwikipedia.org.
The following table summarizes the stereoselective metabolic products of this compound enantiomers:
| Parent Compound | Enantiomer | Major Metabolic Products (Stereochemistry) | Key Metabolic Pathways | Reference |
| This compound | L-(-)-Deprenyl (Selegiline) | L-(-)-Desmethylselegiline, L-(-)-Methamphetamine, L-(-)-Amphetamine | N-dealkylation, Beta-carbon hydroxylation, Ring-hydroxylation | nih.govnih.govresearchgate.net |
| This compound | D-(+)-Deprenyl | D-(+)-Amphetamine, D-(+)-Methamphetamine | N-dealkylation, Beta-carbon hydroxylation | researchgate.netnih.govwikipedia.org |
Detailed Research Findings:
No Racemization: Multiple studies confirm that no racemic transformation occurs during the metabolism of selegiline, ensuring that the stereochemistry of the parent compound is preserved in its metabolites poison.orgnih.govnih.gov.
Metabolite Ratios: Quantitative analysis in rats and humans has shown distinct ratios of amphetamine to methamphetamine depending on the this compound enantiomer administered. For (-)-deprenyl, (-)-methamphetamine is the main metabolite, while for (+)-deprenyl, amphetamine and methamphetamine are excreted in approximately equal amounts researchgate.netnih.gov.
Enzymatic Involvement: The metabolism of selegiline to desmethylselegiline and methamphetamine involves cytochrome P450 enzymes, particularly CYP2B6, CYP3A4, CYP2C9, and possibly CYP2A6 (minor) mims.com. Specifically, recombinant cytochrome P450 2D6 has been shown to catalyze N-demethylation and N-depropargylation of both this compound stereoisomers. N-demethylation of L-(-)-deprenyl to northis compound (B1670301) is favored over N-depropargylation to methamphetamine by approximately 13:1 nih.gov.
Analytical Techniques: Chiral capillary electrophoresis (CE) methods have been instrumental in separating and identifying the enantiomers of this compound and its metabolites, confirming the stereospecific biotransformation and even demonstrating the stereoselectivity of N-oxide formation poison.orgnih.govnih.gov.
Therapeutic Efficacy and Clinical Applications of Deprenyl
Neurological Disorders
Deprenyl's role in Parkinson's disease (PD) has been a significant area of research, with investigations spanning its symptomatic benefits, impact on motor complications, effects on non-motor symptoms, and potential for disease progression modification.
In the early stages of Parkinson's disease, this compound monotherapy has demonstrated a mild symptomatic benefit. Some studies observed an initial improvement in clinical scores, though this effect was sometimes short-lived, lasting approximately two to three months fishersci.co.uk. Crucially, major clinical trials such as the DATATOP (this compound and Tocopherol Antioxidative Therapy of Parkinsonism) study and a comparison by Tetrud and Langston showed that this compound significantly delayed the need for levodopa (B1675098) therapy, thus postponing the onset of disability fishersci.co.uk. This delay in requiring levodopa was interpreted by some as a symptomatic amelioration of PD fishersci.co.uk.
When used as an adjunct to levodopa therapy in patients with moderate to advanced PD, this compound has been shown to potentiate the symptomatic effects of levodopa fishersci.co.uk. It can help in ameliorating motor fluctuations, including "wearing off" phenomena and morning akinesia, in a notable proportion of patients, with some reports indicating benefit in up to 50% of subjects. This adjunctive use may also lead to a levodopa-sparing effect, reducing the long-term dosage requirements of levodopa fishersci.co.uk.
Table 1: Key Findings of this compound in Parkinson's Disease (Symptomatic Benefit)
| Study/Trial | Patient Group | Treatment | Key Outcome | Finding | Citation |
| Tetrud and Langston | 54 untreated PD patients | This compound vs. Placebo | Delay in disability requiring levodopa | Significantly delayed | fishersci.co.uk |
| DATATOP Study | 800 untreated PD patients | This compound vs. Placebo/Alpha-tocopherol | Delay in disability requiring levodopa | Significantly delayed | fishersci.co.uk |
| French Selegiline (B1681611) Multicenter Trial | 93 de novo Parkinson's patients | This compound (10 mg/day) vs. Placebo | Motor rating scores, depression scores | This compound significantly better for both | fishersci.co.uk |
| Bhatin et al. | 20 early PD patients | This compound monotherapy | Clinical scores | Initial improvement, followed by worsening; short-lasting symptomatic effect | fishersci.co.uk |
| Myllyla et al. (Finnish study) | PD patients | This compound vs. Placebo | Clinical rating scales | Therapeutic effect, but initial improvement lasted only 2-3 months | fishersci.co.uk |
| Golbe et al. | 96 subjects with motor fluctuations | This compound + Levodopa | Improvement in symptom fluctuations | Moderate benefit in 58% of subjects, but improvement disappeared in most within 8 months | |
| Elizan et al. | 200 chronic Parkinson patients on levodopa | This compound + Levodopa | Improvement of end-of-dose response | Improvement in 1/3 to 1/2 of subjects, but not maintained in majority |
This compound's ability to ameliorate motor fluctuations when combined with levodopa therapy has been observed fishersci.co.uk. However, its impact on dyskinesias, which are involuntary movements often associated with long-term levodopa use, presents a more complex picture. In an extension study of the DATATOP trial involving levodopa-treated PD patients, continued this compound treatment was associated with a higher incidence of dyskinesias (34%) compared to a placebo group (19%). Conversely, the same study reported a lower likelihood of developing freezing of gait in the this compound group (16%) compared to the placebo group (29%). Another study indicated that this compound could prolong levodopa-induced dyskinesias by a substantial margin (430%). Despite these findings, some evidence suggests that selegiline is not efficacious for the prevention or delay of dyskinesia.
Table 2: Impact of this compound on Motor Fluctuations and Dyskinesias in Parkinson's Disease
| Study/Trial | Patient Group | Treatment | Key Outcome | Finding | Citation |
| DATATOP extension study | 368 levodopa-treated PD patients (continued this compound vs. placebo) | This compound | Development of dyskinesias | 34% in this compound group vs. 19% in placebo group (p=0.006) | |
| DATATOP extension study | 368 levodopa-treated PD patients (continued this compound vs. placebo) | This compound | Development of freezing of gait | 16% in this compound group vs. 29% in placebo group (p=0.0003) | |
| Single-blind, placebo-controlled, crossover study | 12 parkinsonian patients | This compound (10 mg/d) | Levodopa-induced dyskinesias | Prolonged by 430% |
Parkinson's disease is characterized by a wide array of non-motor symptoms, including mood disorders (such as depression and anxiety), cognitive dysfunction, sleep disturbances, and autonomic issues. Research has shown that this compound may offer benefits for some of these non-motor aspects. The French selegiline multicenter trial reported that this compound was significantly more effective than placebo in improving depression scores in newly diagnosed Parkinson's patients fishersci.co.uk. Additionally, one study observed a 47% improvement in mood with this compound treatment. While many non-motor symptoms may not fully respond to levodopa, optimizing dopaminergic therapies, which includes the use of MAO-B inhibitors like this compound, can contribute to better control of certain disabling non-motor symptoms.
The potential of this compound to modify disease progression and exert neuroprotective effects in Parkinson's disease has been a central and debated topic wikipedia.orgguidetopharmacology.org. As a selective MAO-B inhibitor, this compound's ability to delay the need for levodopa therapy in the DATATOP study initially fueled the hypothesis of a neuroprotective action, suggesting it might slow the underlying neurodegeneration fishersci.co.ukwikipedia.org.
However, subsequent critical re-evaluations of these findings proposed that the observed delay in disability might be attributable more to a symptomatic effect of this compound rather than a direct neuroprotective one. Despite this ongoing discussion, preclinical and some clinical evidence support various neuroprotective hypotheses for this compound. These include its ability to protect dopaminergic neurons from excitotoxicity mediated by NMDA activation and to reduce apoptosis in neuronal cells, even at concentrations too low to inhibit MAO-B. Other proposed mechanisms contributing to its neuroprotective potential involve increasing striatal dopamine (B1211576) accumulation, sensitizing surviving dopamine neurons, reducing nigro-striatal toxicity, enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, and providing protection against oxidative stress and apoptosis wikipedia.orgresearchgate.net. Furthermore, this compound has been shown to induce the expression of anti-apoptotic Bcl-2 protein family members and neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF).
This compound (L-deprenyl or selegiline) has also been investigated for its potential therapeutic applications in Alzheimer's disease (AD). The rationale for its use in AD stems partly from observations of elevated MAO-B activity in patients with the disease.
Early, short-term studies suggested a beneficial effect of L-deprenyl in AD, with some reports indicating improvements in agitation, anxiety, episodic learning, and memory. A double-blind, placebo-controlled pilot study demonstrated that L-deprenyl, when administered alongside cholinesterase inhibitors, was associated with a significant improvement in scores on the cognitive subscale of the Alzheimer's Disease Assessment Scale, suggesting potential additive effects.
Table 3: Key Findings of this compound in Alzheimer's Disease
| Study/Trial | Patient Group | Treatment | Key Outcome | Finding | Citation |
| Schneider et al. (Pilot Study) | 10 AD patients on cholinesterase inhibitors | L-deprenyl (5 mg b.i.d.) + Cholinesterase Inhibitor vs. Placebo + Cholinesterase Inhibitor | Cognitive subscale of ADAS | Significant improvement with L-deprenyl, suggesting additive effects | |
| 6-month randomized, double-blind, placebo-controlled trial | 60 AD subjects (51 entered double-blind phase) | L-deprenyl (10 mg daily) vs. Placebo | General behavior, neuropsychiatric symptoms, cognitive function | No significant differences on primary or secondary measures | |
| Birks and Flicker (Meta-analysis of 17 trials) | AD patients | Selegiline (10mg/day) | Clinically meaningful benefits | No evidence for clinically meaningful benefits; small benefits in cognition (4-17 weeks) and ADL (4-6 weeks) |
Alzheimer's Disease
Cognitive Function Outcomes
Research into this compound's impact on cognitive function has yielded varied results depending on the condition studied.
In Parkinson's disease (PD), a multicenter trial known as DATATOP (this compound and Tocopherol Antioxidative Therapy of Parkinsonism) involving 800 patients with early untreated PD, found no significant effect of this compound on cognitive test performance over a mean of 14 months of observation. Cognitive performance in these patients appeared stable and unrelated to either motor deterioration or treatment with this compound or tocopherol neurology.orgnih.gov. However, an earlier study investigating this compound's effects on memory and other cognitive functions in seven parkinsonian patients undergoing long-term levodopa treatment showed a mixed response. Patients with slow progressive dementia did not respond, while those without progressive impairment tended to show improvement in memory and motor speed nih.gov.
In stroke patients, an explorative randomized controlled study investigated whether selegiline could enhance cognitive and functional recovery. Patients enrolled within two weeks of stroke received selegiline (10 mg/day) or placebo for six weeks. The study found a significant improvement in most neuropsychological tests in the selegiline group after two and six weeks, particularly in the domains of attention and executive functions. These improvements were not observed in the control group, suggesting that selegiline administered in the subacute phase can promote cognitive functioning in stroke patients researchgate.net.
For Alzheimer's disease (AD), short-term studies have suggested a beneficial effect of L-deprenyl on cognitive functions, including agitation, anxiety, episodic learning, and memory. However, longer-term studies have been less conclusive. A 6-month randomized, double-blind, placebo-controlled clinical trial with 60 subjects found no detectable benefit of oral L-deprenyl (10 mg daily) on general behavior, neuropsychiatric symptoms, or cognitive function in AD nih.govpsychiatryonline.orgneurology.org.
Impact on Disease Progression Markers
This compound has been investigated for its potential to impact disease progression markers, particularly in Parkinson's disease.
In PD, this compound is considered a candidate for a neuroprotective agent due to its capacity to inhibit peroxide formation, which is a consequence of dopamine's oxidative metabolism, and its ability to increase the production of brain growth factors like nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF) wikipedia.orgtandfonline.comneurology.org. The DATATOP study, while not showing a significant effect on cognitive performance, was designed to test the hypothesis that this compound could interfere with oxidative mechanisms and offer neuroprotection neurology.orgmdpi.com. A study evaluating the effect of this compound and levodopa/carbidopa on the progression of signs and symptoms in patients with mild Parkinson's disease found that this compound attenuated the deterioration in Unified Parkinson's Disease Rating Score (UPDRS) nih.gov. Placebo-treated patients deteriorated by 5.8 ± 1.4 points, while this compound-treated patients deteriorated by 0.4 ± 1.3 points (p < 0.001) nih.gov. This effect was powerful enough to be detected in subgroups receiving other treatments nih.gov. These findings were not easily explained by symptomatic effects alone and were consistent with the hypothesis of a neuroprotective effect nih.gov.
Recent research has also explored this compound's role as an imaging tracer (along with BU99008) to visualize reactive astrogliosis, a process involving changes in astrocytes that are believed to play a significant role in PD progression. Studies found that this compound showed distinct binding patterns in Parkinson's patient brains compared to healthy controls, suggesting its utility in mapping areas of reactive astrogliosis and providing a better understanding of its role in the disease ki.sethemunicheye.comparkinsonsnewstoday.com. However, initial analysis of cerebrospinal fluid (CSF) samples from the DATATOP study, which aimed to validate biomarkers of PD progression, did not observe any appreciable effects of this compound or tocopherol on the markers analyzed thus far, though tau species showed a strong correlation with PD progression michaeljfox.org.
Table 1: Impact of this compound on Disease Progression Markers in Parkinson's Disease
| Study/Marker | Outcome Measure | This compound Group (Change/Value) | Placebo/Control Group (Change/Value) | Statistical Significance (p-value) | Source |
| UPDRS Deterioration (14 months) | Unified Parkinson's Disease Rating Score | 0.4 ± 1.3 points | 5.8 ± 1.4 points | < 0.001 | nih.gov |
| Reactive Astrogliosis Mapping | Distinct binding patterns of imaging tracers | Present | Absent | Not explicitly quantified, but distinct | ki.sethemunicheye.comparkinsonsnewstoday.com |
| CSF Biomarkers (DATATOP) | Alpha-synuclein, Tau species | No appreciable effect observed | Strong correlation with PD progression for Tau | Not explicitly quantified | michaeljfox.org |
Other Neurodegenerative Conditions
Beyond Parkinson's disease, this compound has been investigated for its potential in other neurodegenerative conditions.
Amyotrophic Lateral Sclerosis (ALS) Research
Clinical studies have not found positive results for this compound in the treatment of Amyotrophic Lateral Sclerosis (ALS) nih.gov.
Hypoxia-Ischemia Induced Brain Damage Studies
This compound has demonstrated neuroprotective effects in experimental models of cerebral ischemia and hypoxia-ischemia induced brain damage. Studies have shown that this compound possesses neurotrophic and anti-apoptotic properties and can protect neurons in these models researchgate.netsbmu.ac.irahajournals.orgnih.govnih.gov.
In a study involving rats exposed to transient hypoxia/ischemia, L-deprenyl administered for 14 days significantly reduced brain damage. Total brain damage was decreased from 23%-31% in controls to 5%-9% with L-deprenyl treatment (2 mg/kg: F1.13 = 6.956, P < 0.05; 10 mg/kg: F1.13 = 5.731, P < 0.05). Significant damage reduction was observed in the striatum and thalamus, but not in the hippocampus and cortex nih.govahajournals.orgahajournals.org. Another study indicated that this compound-N-oxide (DNO), a metabolite of this compound, also showed cytoprotective effects after hypoxic injury in PC12 cells and after transient brain ischemia in gerbils, decreasing cell death, increasing mitochondrial transmembrane potential, and reducing reactive oxygen species production nih.gov.
Table 2: this compound's Effect on Brain Damage in Hypoxia-Ischemia Rat Model
| Brain Region | Control Group (Damage %) | This compound 2 mg/kg (Damage %) | This compound 10 mg/kg (Damage %) | Statistical Significance (p-value) | Source |
| Total Brain Damage | 23-31% | 5-9% | 5-9% | < 0.05 (both doses) | nih.govahajournals.orgahajournals.org |
| Striatum | Significant damage | Significantly less damage | Significantly less damage | < 0.005 (2 mg/kg), = 0.01 (10 mg/kg) | nih.govahajournals.orgahajournals.org |
| Thalamus | Significant damage | Significant reduction | Significant reduction | < 0.005 (2 mg/kg), < 0.05 (10 mg/kg) | nih.govahajournals.orgahajournals.org |
| Hippocampus & Cortex | No significant damage decrease | No significant damage decrease | No significant damage decrease | Not significant | nih.govahajournals.orgahajournals.org |
Furthermore, selegiline treatment initiated within 48 hours after stroke improved patient recovery in a phase II study researchgate.net. While selegiline alone did not consistently facilitate behavioral recovery after transient focal cerebral ischemia in rats, its administration combined with enriched-environment housing attenuated ischemia-induced spatial learning deficits and enhanced forelimb performance in a staircase test nih.gov.
Canine Cognitive Dysfunction Syndrome
This compound, specifically L-deprenyl (selegiline), is an approved drug for the treatment of Canine Cognitive Dysfunction Syndrome (CCDS), a common neurodegenerative disorder in geriatric dogs that shares pathological hallmarks with human Alzheimer's disease, such as β-amyloid accumulation avma.orgvin.comcornell.edu.
Psychiatric Disorders
This compound has been clinically studied for its effects on various psychiatric disorders, primarily depression and anxiety.
Selegiline has been clinically studied in the treatment of depression, including major depressive disorder (MDD) and atypical depression. A systematic review and meta-analysis found that selegiline outperformed placebo in depressive symptom reduction (Standardized Mean Difference (SMD) = -0.96, 95% C.I. = -1.78, -0.14, k = 10, n = 1,308) and depression response (Risk Ratio (RR) = 1.61, 95% C.I. = 1.20, 2.15, k = 9, n = 1,238). It also showed effectiveness in atypical depression response (RR = 2.23, 95% C.I. = 1.35, 3.68, k = 3, n = 136) ru.nlnih.gov. Transdermal selegiline has shown similar clinical effectiveness in treating atypical depression relative to typical depression and anxious depression relative to non-anxious depression wikipedia.org.
In de novo Parkinson's disease patients, a double-blind, randomized, placebo-controlled clinical study demonstrated that selegiline monotherapy improved depression scores on the Hamilton Depression Rating Scale and the mental subscale of the Unified PD Rating Scale frontiersin.org. Animal models of depression and anxiety, such as CD157 knockout mice, have also been used to explore the antidepressant and anxiolytic effects of selegiline. A single administration of selegiline dose-dependently reduced immobility time in the forced swimming test in these mice, suggesting antidepressant-like effects frontiersin.org. While repeated administration of selegiline at 1 mg/kg for 3 days had no effect on elevated levels of anxiety and social avoidance in these mice, it did non-significantly ameliorate anxiety-like behaviors in the open field test frontiersin.org.
A small clinical study found that oral selegiline (10 mg/day) reduced symptoms of social anxiety disorder, with a modest reduction in social anxiety scores of 32% over 6 weeks of treatment wikipedia.org. However, its effectiveness was seemingly less than other agents used for social anxiety wikipedia.orgjwatch.org. Furthermore, selegiline has been reported to improve agitation and anxiety in some patients with Alzheimer's disease psychiatryonline.org. In an Alzheimer's disease rat model, selegiline administration improved memory performance and reduced anxiety researchgate.net.
Table 3: this compound's Efficacy in Psychiatric Disorders
| Disorder | Outcome Measure | This compound Group (Effect/Change) | Placebo/Control Group (Effect/Change) | Statistical Significance | Source |
| Depressive Symptom Reduction | SMD (Standardized Mean Difference) | -0.96 (95% C.I. [-1.78, -0.14]) | Baseline | p = 0.02 | ru.nlnih.gov |
| Depression Response | RR (Risk Ratio) | 1.61 (95% C.I. [1.20, 2.15]) | Baseline | Not specified, but outperformed placebo | ru.nlnih.gov |
| Atypical Depression Response | RR (Risk Ratio) | 2.23 (95% C.I. [1.35, 3.68]) | Baseline | Not specified, but outperformed placebo | ru.nlnih.gov |
| Social Anxiety Disorder | Liebowitz Social Anxiety Scale reduction | 17% (intent-to-treat), 32% (completer) | Not specified | Significant decrease | wikipedia.orgjwatch.org |
Major Depressive Disorder
Research has explored the efficacy of this compound in treating Major Depressive Disorder (MDD), examining its impact on depressive symptomatology and its specific application in atypical depression.
Studies have indicated that this compound exhibits antidepressant effects in patients with MDD. A double-blind, placebo-controlled study showed that after six weeks of treatment, at doses averaging approximately 30 mg/day, (-)-deprenyl (selegiline) demonstrated superiority over placebo in its antidepressant effect. This study reported a positive response rate of 50% for (-)-deprenyl compared to 13.6% for placebo. Furthermore, the mean score on the Hamilton Depression Rating Scale (HAM-D) was reduced by 41% in the (-)-deprenyl group, versus a 10% reduction in the placebo-treated group. nih.govresearchgate.net
A meta-analysis of short-term, placebo-controlled efficacy trials involving the Selegiline Transdermal System (STS) identified significant treatment effects on various core depressive symptoms. These included improvements in depressed mood, guilt, work and activities, retardation, psychic anxiety, and general somatic symptoms, as assessed by the HAM-D Bech-6 items. The analysis also noted beneficial effects on reverse vegetative symptoms such as oversleeping and overeating, as well as on motoric retardation, suicidal ideation, and genital symptoms (libido). nih.gov On the Montgomery-Asberg Depression Rating Scale (MADRS), the most notable effects observed were improvements in sadness, lassitude, and poor concentration. nih.gov In a 6-week trial, a fixed dose of STS 6 mg/24h was found to be significantly more effective than placebo on the 17-item HAM-D, with statistical separation from placebo evident as early as the first week. jneuropsychiatry.org An 8-week dose titration trial further supported these findings, demonstrating significant improvement compared to placebo on the 28-item HAM-D, MADRS, and the Inventory for Depressive Symptomatology–Self Rated (IDS-SR). jneuropsychiatry.org
Table 1: Efficacy of this compound (Selegiline) in Major Depressive Disorder
| Study Type | Treatment Duration | Dose Range (approx.) | Outcome Measure | This compound Response/Reduction | Placebo Response/Reduction | Citation |
| Double-blind, Placebo-controlled | 6 weeks | 30 mg/day | Positive Response Rate | 50% | 13.6% | nih.govresearchgate.net |
| Double-blind, Placebo-controlled | 6 weeks | 30 mg/day | HAM-D Mean Score Reduction | 41% | 10% | nih.govresearchgate.net |
| Meta-analysis (STS) | Short-term | Various | HAM-D Bech-6 Items | Significant Improvement | - | nih.gov |
| Meta-analysis (STS) | Short-term | Various | MADRS (Sadness, Lassitude, Poor Concentration) | Most Prominent Improvement | - | nih.gov |
| Randomized, Double-blind, Placebo-controlled (STS) | 6 weeks | 6 mg/24h | 17-item HAM-D | Significantly More Effective | - | jneuropsychiatry.org |
| Randomized, Double-blind, Placebo-controlled (STS) | 8 weeks | 6-12 mg/24h | 28-item HAM-D, MADRS, IDS-SR | Significant Improvement | - | jneuropsychiatry.org |
This compound has also been investigated for its utility in atypical depression, a specific subtype of MDD. An open trial involving 17 patients with atypical depression reported that 10 individuals (59%) responded to l-deprenyl. nih.gov In a separate double-blind study, l-deprenyl was found to be superior to placebo in patients with similar diagnostic profiles. nih.gov A post hoc analysis of five short-term, placebo-controlled trials of the this compound patch (EMSAM) indicated that it was equally efficacious in both atypical and non-atypical depressive patients. dovepress.comdovepress.com Furthermore, a systematic review and meta-analysis demonstrated that selegiline significantly outperformed placebo in achieving a response in atypical depression, with a risk ratio (RR) of 2.23 (95% Confidence Interval: 1.35, 3.68) across three studies involving 136 patients. researchgate.net One study specifically noted a 50% response rate for selegiline in patients with atypical depression, compared to 28% for placebo. psychiatrist.com
Emerging Therapeutic Areas
Beyond its established applications in neurological and psychiatric disorders, this compound is being explored in emerging therapeutic areas, notably in oncology research.
The anti-cancer potential of this compound has garnered attention in preclinical investigations, with studies focusing on its direct cytotoxic effects and its ability to induce apoptosis in various cancer cell lines.
Preclinical assays, including studies with cell cultures and animal models, have revealed the anti-cancer potential of monoamine oxidase (MAO) inhibitors, including L-Deprenyl (DEP). arxiv.orgresearchgate.netarxiv.org High-dose DEP has demonstrated cytotoxic effects on several cancer cell lines in vitro. arxiv.org In animal models, DEP has shown toxicity in mammary and pituitary cancers, as well as in monoblastic leukemia in rats. arxiv.orgresearchgate.net Its mechanisms of action extend to immune modulation, where DEP has been observed to increase natural killer cell activity and interleukin-2 (B1167480) (IL-2) generation, contributing to the inhibition of tumor growth. arxiv.orgresearchgate.net Moreover, DEP has shown promise as a co-adjuvant, enhancing the cytotoxic effects of conventional antineoplastic drugs such as doxorubicin (B1662922) and cisplatin (B142131) on cancer cells, while simultaneously offering protection to healthy cells. arxiv.orgresearchgate.netarxiv.org The overexpression of MAO-B has been implicated in the pathogenesis of several cancers, including glioblastoma, colorectal, lung, renal, and bladder cancers. Inhibition of MAO-B has been shown to impede cell proliferation. mdpi.com Specifically, treatment of the bladder cancer cell line AY27 with selective MAO-B inhibitors, including this compound, resulted in the restriction of mitochondrial reactive oxygen species (ROS) formation, cell cycle progression, and proliferation. mdpi.com
A significant aspect of this compound's anti-cancer potential lies in its ability to induce apoptosis (programmed cell death) in various cancer cell lines. L-Deprenyl has been shown to cause apoptosis in melanoma, leukemia, and mammary cells. arxiv.orgresearchgate.net High concentrations of DEP (10^-3 M) were capable of inducing apoptosis in melanoma cell lines. arxiv.org Prolonged treatment with L-deprenyl has been observed to induce apoptotic cell death in acute myelogenous leukemia (AML) cells, evidenced by an increase in cleaved PARP-1 and caspase-3, which are markers of apoptosis. arxiv.orgspandidos-publications.com Furthermore, DEP-induced regression of mammary tumors in rats was associated with enhanced immune parameters in the spleen, including increased IL-2 and interferon-gamma (IFN-γ) generation, and natural killer (NK) cell activity. arxiv.orgresearchgate.net
In studies involving compounds containing a this compound moiety, such as 2-deprenyl-rheediaxanthone B (XB), significant cytotoxic activity has been observed. XB induced a loss of cell viability in colorectal cancer cell lines at IC50 concentrations ranging from 11–23 µM. This effect was attributed to the accumulation of cells in the G2- and S-phases of the cell cycle, as well as the induction of active cell death in a time and concentration-dependent manner. plos.orgresearchgate.net XB was found to trigger damage pathways downstream of ATR and activate Caspase 2, leading to a form of cell death similar to mitotic catastrophe in colorectal tumor cells. plos.orgresearchgate.net Additionally, XB caused mitochondrial membrane depolarization in SW480 cells in a dose- and time-dependent manner, with 10 µM leading to approximately 18% mitochondrial membrane potential loss after 48 hours, and 15-20 µM causing about 50% loss at the same time point. At 72 hours, 10-15 µM XB was sufficient to produce 50% mitochondrial membrane depolarization, with almost all cells depolarized at 20 µM. plos.org
Table 2: Anti-Cancer Effects and Apoptosis Induction by this compound and Related Compounds in Preclinical Models
| Compound/Variant | Cancer Type/Cell Line | Effect | Concentration/Context | Citation |
| L-Deprenyl (DEP) | Melanoma cell line | Apoptosis Induction | 10^-3 M | arxiv.org |
| L-Deprenyl (DEP) | Acute Myelogenous Leukemia (AML) cells | Apoptotic Cell Death (increased cleaved PARP-1, caspase-3) | Prolonged treatment | arxiv.orgspandidos-publications.com |
| L-Deprenyl (DEP) | Mammary and Pituitary Cancers, Monoblastic Leukemia (rats) | Toxicity, Tumor Growth Inhibition | High-dose | arxiv.orgresearchgate.net |
| L-Deprenyl (DEP) | Cancer cells (general) | Enhanced cytotoxic effects of antineoplastic drugs | Co-adjuvant administration | arxiv.orgresearchgate.netarxiv.org |
| 2-deprenyl-rheediaxanthone B (XB) | Colorectal Cancer cell lines | Loss of Cell Viability (IC50) | 11–23 µM | plos.orgresearchgate.net |
| 2-deprenyl-rheediaxanthone B (XB) | Colorectal Cancer cell lines | Induction of Active Cell Death (mitotic catastrophe, Caspase 2 activation) | Time and concentration-dependent | plos.orgresearchgate.net |
| 2-deprenyl-rheediaxanthone B (XB) | SW480 cells | Mitochondrial Membrane Depolarization | 10-20 µM (dose- and time-dependent) | plos.org |
Preclinical Studies and Translational Research of Deprenyl
In Vitro Model Systems
In vitro models provide a controlled environment to investigate the direct effects of Deprenyl on specific cell types and biological systems.
Studies using cultured neurons have been crucial in understanding this compound's neuroprotective properties. Research on fetal rat and human ventral mesencephalic cultures demonstrated that this compound increases the survival of the total number of neurons and selectively enhances the survival of dopaminergic neurons. nih.gov In cultured mesencephalic dopamine (B1211576) neurons, this compound offered protection against glutamate (B1630785) receptor-mediated toxicity, an effect that was found to be independent of its primary enzyme-inhibiting function. nih.gov Further investigations revealed that this compound also promotes the growth of neurites, the projections from nerve cells, in cultured ventral horn neurons from rat spines. nih.gov Additionally, in vitro studies have shown that L-deprenyl can improve the viability of neural stem cells when they are subjected to oxidative damage. nih.gov
| Cell/Culture Type | Key Finding | Reference |
|---|---|---|
| Fetal Rat and Human Ventral Mesencephalon Neurons | Increased survival of total and dopaminergic neurons. | nih.gov |
| Cultured Mesencephalic Dopamine Neurons | Protection from glutamate receptor-mediated toxicity, independent of MAO inhibition. | nih.gov |
| Rat Spinal Ventral Horn Neurons | Significant enhancement of neurite outgrowth. | nih.gov |
| Neural Stem Cells (in vitro) | Enhanced viability under conditions of oxidative damage. | nih.gov |
Glial cells, particularly astrocytes, are essential for neuronal support and function, and have been a focus of this compound research. Studies have suggested that a potential mechanism for this compound-induced neuroprotection involves the activation of astrocytes. nih.gov In rat models with mechanical brain lesions, treatment with L-deprenyl was found to potentiate the reaction of astrocytes, observed as an increase in glial fibrillary acidic protein (GFAP) and basic fibroblast growth factor (bFGF) immunoreactivity. nih.gov This "astrocyte-kinetic" action is thought to increase trophic support for damaged neurons. nih.gov Specifically, L-deprenyl was shown to enhance the activation of astrocytes during a critical period following a striatal injury. nih.gov
| Model System | Key Finding | Reference |
|---|---|---|
| Rat Neostriatum with Mechanical Lesion | Potentiates lesion-induced increase of GFAP and bFGF immunoreactivities. | nih.gov |
| Rat Striatum with Injection Cannula Lesion | Enhances activation of astrocytes (increased GFAP IR) during a critical time-period post-injury. | nih.gov |
This compound is recognized as a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B). thelongevityspecialists.comdrugbank.com MAO-B is a key enzyme in the brain responsible for the metabolic degradation of dopamine. drugbank.com By inhibiting MAO-B, this compound can increase the extracellular levels of dopamine. drugbank.com In vitro assays using recombinant human MAO-B and MAO-A enzymes are standard for determining the inhibitory concentration and selectivity of compounds like this compound. nih.govmdpi.com For example, a fluorinated analog of this compound showed a 50% inhibitory concentration (IC50) for MAO-B at 227 ± 36.8 nM in a system with recombinant human enzymes. nih.gov
The effects of this compound have also been explored in various cancer cell lines, with differing results. Some preclinical studies have reported that L-Deprenyl can induce apoptosis (programmed cell death) in melanoma, leukemia, and mammary cancer cells. arxiv.orgarxiv.org One study indicated that prolonged treatment with this compound induced apoptotic cell death in acute myelogenous leukemia (AML) cells. arxiv.org In contrast, another investigation found that while L-deprenyl protected non-tumorigenic human cell lines from radiation, it failed to protect tumorigenic cell lines such as HaCaT-ras, HPV-G, and PC3. nih.gov In those cancer cell lines, this compound appeared to increase the amount of delayed cell death following radiation. nih.gov Furthermore, a study on MCF-7 breast cancer cells reported no significant effect on cell viability when treated with selegiline (B1681611) alone, while another recent study suggested it induces apoptosis in breast cancer cells through a mechanism that is independent of reactive oxygen species. nih.govmdpi.com
| Cell Line/Type | Key Finding | Reference |
|---|---|---|
| Melanoma, Leukemia, Mammary Cells | Causes apoptosis. | arxiv.orgarxiv.org |
| HaCaT-ras, HPV-G, PC3 (Tumorigenic) | Did not protect from radiation; increased delayed cell death. | nih.gov |
| HaCaT (Non-tumorigenic) | Protected from radiation-induced cell death. | nih.gov |
| MCF-7 (Breast Cancer) | No significant effect on cell viability. | mdpi.com |
| Breast Cancer Cells | Induces apoptosis independent of reactive oxygen species. | nih.gov |
In Vivo Animal Models
Animal models are indispensable for studying the complex systemic effects of this compound in a living organism, particularly in the context of neurodegenerative diseases.
Rodent models that mimic the pathology of neurodegenerative disorders are widely used to test potential therapeutic agents. frontiersin.org
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is commonly used in mice to induce Parkinsonism by destroying dopaminergic neurons. wikipedia.orgnih.gov In a subacute MPTP mouse model, oral administration of selegiline was shown to rescue motor deficits. spandidos-publications.com The treatment suppressed the MPTP-induced reduction of dopaminergic neurons in the substantia nigra and increased the expression of neurotrophic factors, including glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF). spandidos-publications.com Another study found that while this compound could rescue some MPTP-injured neurons, it did not restore the depleted levels of neostriatal dopamine, suggesting a lack of complete functional recovery in that context. nih.gov In MPTP-treated mice exhibiting depression-like behaviors, selegiline administration improved symptoms and normalized the phosphorylation of CaMKIIα, a protein involved in neuroplasticity. frontiersin.org
| Animal Model | Key Finding | Reference |
|---|---|---|
| Subacute MPTP Mouse Model | Suppressed loss of nigral dopaminergic neurons and improved gait dysfunction. | spandidos-publications.com |
| Subacute MPTP Mouse Model | Significantly increased mRNA and protein levels of GDNF and BDNF. | spandidos-publications.com |
| MPTP C57BL/6 Mouse Model | Rescued MPTP-injured nigrostriatal neurons but did not restore neostriatal dopamine levels. | nih.gov |
| MPTP Mouse Model | Improved depression-like behavior and normalized CaMKIIα phosphorylation in the frontal cortex. | frontiersin.org |
The 6-OHDA (6-hydroxydopamine) model, typically used in rats, involves the injection of this neurotoxin to create selective lesions of catecholaminergic neurons, which also mimics features of Parkinson's disease. nih.govnih.gov Preclinical studies have demonstrated that pretreating rats with L-deprenyl can prevent the dopamine depletion caused by 6-OHDA. yakhak.org In these studies, dopamine levels in the striatum and septum of this compound-pretreated, 6-OHDA-lesioned rats were significantly higher (approximately 3.0-fold and 3.4-fold, respectively) compared to untreated lesioned rats. yakhak.org
| Animal Model | Key Finding | Reference |
|---|---|---|
| 6-OHDA-lesioned Rat | Pretreatment prevented 6-OHDA-induced dopamine depletion. | yakhak.org |
| 6-OHDA-lesioned Rat | Striatal dopamine levels increased ~3.0-fold vs. untreated lesioned rats. | yakhak.org |
| 6-OHDA-lesioned Rat | Septal dopamine levels increased ~3.4-fold vs. untreated lesioned rats. | yakhak.org |
Studies on Hypoxia-Ischemia Models
This compound has been investigated for its neuroprotective potential in various preclinical models of hypoxia-ischemia, a condition characterized by a restriction of oxygen and blood supply to the brain. Research in this area has primarily utilized rodent models to assess the compound's ability to mitigate cerebral damage.
The protective effects were not uniform across all brain regions. Significant reductions in damage were observed in the striatum and the thalamus. nih.govahajournals.org However, no significant decrease in damage was noted in the hippocampus or the cortex. nih.gov The mechanisms underlying this neuroprotection are not fully elucidated, but it is suggested that they may be linked to the compound's ability to increase the activity of free radical scavenging enzymes, such as superoxide (B77818) dismutase and catalase. nih.gov
Further research has explored the effects of this compound's metabolites. One study found that this compound-N-oxide (DNO), a metabolite of this compound, is cytoprotective. nih.gov In in-vitro experiments on PC12 cells subjected to hypoxia, DNO treatment significantly reduced cell death, increased mitochondrial transmembrane potential, and decreased the production of reactive oxygen species. nih.gov In an in-vivo gerbil model of transient brain ischemia, DNO-treated animals showed significantly fewer apoptotic neurons in the CA2 region of the hippocampus compared to untreated controls. nih.gov Additionally, in rat models, L-deprenyl was shown to prevent the cell hypoxia induced by mitochondrial neurotoxins, suggesting a direct influence on the mitochondrial electron transport chain. nih.gov
| Treatment Group | Total Brain Damage (%) | Damage Reduction vs. Control (%) | Affected Brain Regions with Significant Protection |
|---|---|---|---|
| Saline (Control) | 23% - 31% | N/A | N/A |
| L-Deprenyl | 5% - 9% | Up to 78% | Striatum, Thalamus |
Animal Models of Aging and Longevity
The effects of this compound on aging and lifespan have been a subject of considerable research, with studies conducted in at least four different animal species: rats, mice, hamsters, and dogs. nih.govselegiline.com These investigations have yielded positive, albeit variable, results regarding the compound's ability to extend longevity. nih.gov
In Fischer 344 rats, chronic treatment with L-deprenyl has been shown to prolong lifespan. selegiline.com One study initiated treatment in 18-month-old rats and found that a specific subcutaneous dose significantly increased the average lifespan by 8.1% in males and 6.7% in females. selegiline.com Interestingly, the effect was dose-dependent; a higher dose was found to be less effective and did not produce a statistically significant increase in lifespan. selegiline.com This suggests the existence of an optimal therapeutic range for the life-extending effects of the drug. selegiline.com Some studies in rats have reported life expectancy increases of up to 34%. longevity.technology
The proposed mechanism for this effect on longevity involves the enhancement of antioxidant defenses within the brain. nih.govselegiline.com this compound has been observed to increase the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in brain regions rich in dopamine, such as the substantia nigra and striatum. nih.gov This action is believed to reduce cumulative oxidative damage to the dopaminergic system during the aging process. nih.govselegiline.com
While positive effects on longevity have been observed in rats, studies in mice have produced less consistent results. nih.govmdpi.com Some studies did not find a significant life-prolonging effect in mice. nih.govmdpi.com It has been suggested that long-term administration in mice may lead to a narrowing of the effective dose range, potentially explaining the weaker effect on mouse longevity compared to other species. nih.gov
Beyond lifespan, research has also focused on age-related cognitive decline. In aged rats, L-deprenyl has been shown to improve learning and memory deficits in tasks such as the Morris Water Maze. nih.gov This cognitive enhancement is thought to be linked to an increase in dopaminergic activity. nih.gov
| Sex | Group | Average Lifespan (Days) | Increase in Lifespan (%) |
|---|---|---|---|
| Male | Control | 895 | 8.1% |
| L-Deprenyl Treated | 967.8 | ||
| Female | Control | 924.7 | 6.7% |
| L-Deprenyl Treated | 987.1 |
Non-Human Primate Studies (e.g., Self-Administration Behavior)
Research involving non-human primates has provided valuable insights into the neurochemical effects and abuse potential of this compound. Studies have focused on species such as rhesus monkeys and common marmosets to understand how the compound's actions may translate to humans.
A key area of investigation has been the reinforcing properties of this compound, which are often evaluated using intravenous self-administration paradigms. In these studies, animals are trained to perform a task to receive a dose of a drug. It has been established that rhesus monkeys will not self-administer L-deprenyl or its stereoisomer, d-deprenyl. nih.gov This is in stark contrast to its major metabolite, l-methamphetamine, and the baseline drug, cocaine, both of which maintained high rates of self-administration. nih.gov This finding suggests that this compound itself does not possess cocaine- or methamphetamine-like reinforcing properties in monkeys. nih.gov Furthermore, pre-treatment with L-deprenyl did not alter the established self-administration patterns for either cocaine or l-methamphetamine, indicating it did not interfere with the reinforcing effects of these psychomotor stimulants. nih.gov
Other studies have highlighted significant species-specific differences in the neurochemical response to this compound. In common marmosets, chronic administration of a small dose of selegiline was found to dramatically increase the extracellular concentration of dopamine (DA) in the striatum—to approximately seven times that of control animals treated with levodopa (B1675098)/carbidopa alone. nih.gov This pronounced increase in extracellular dopamine was not observed in similar studies conducted with Wistar rats, underscoring the importance of primate models in preclinical research for this compound. nih.gov
Research in Other Mammalian Species (e.g., Canines)
Extensive research has been conducted on this compound (marketed as selegiline hydrochloride) in canines, primarily focusing on its therapeutic effects on age-related conditions. todaysveterinarypractice.comcliniciansbrief.com This has led to its approval for the control of clinical signs associated with Canine Cognitive Dysfunction Syndrome (CDS), a condition analogous to senile mental deterioration in humans. toegrips.comvin.com
The mechanism of action in dogs is believed to be multifactorial. As a selective monoamine oxidase-B (MAO-B) inhibitor, it increases levels of phenylethylamine and slows the breakdown of dopamine, thereby enhancing dopaminergic activity. todaysveterinarypractice.comnih.gov This catecholaminergic action is thought to account for its effects on behavior and cognitive function. nih.gov Additionally, by inhibiting the breakdown of dopamine, selegiline helps to reduce the formation of harmful free radicals in the brain. cliniciansbrief.comamc-la.com
| Clinical Sign Category | Percentage of Dogs Showing Improvement |
|---|---|
| Overall Improvement | 77.2% |
| Disorientation & Interaction with Family | 77.8% |
| Activity or Sleep/Wake Cycle | 67.8% |
Clinical Research Methodologies and Findings on Deprenyl
Clinical Trial Designs and Methodologies
The study of Deprenyl has involved sophisticated clinical trial designs aimed at minimizing bias and providing robust evidence.
Randomized Controlled Trials (RCTs) are a cornerstone of evidence-based medicine, where participants are randomly assigned to either a treatment group or a control group to ensure comparability and reduce bias eupati.eu. This compound has been a subject of several pivotal RCTs. A notable example is the initial phase of the this compound and Tocopherol Antioxidative Therapy of Parkinsonism (DATATOP) trial, which randomized 800 subjects with early, untreated Parkinson's disease into different treatment arms, including this compound, tocopherol, a combination of both, or placebo nih.govnih.govresearchgate.net. This design allowed for a direct comparison of this compound's effects against a control, aiming to determine its ability to delay disability progression nih.gov. Another smaller study in 1989 also reported on a double-blind, placebo-controlled RCT involving 54 patients with early PD, randomized to receive this compound or placebo, to assess its effect on delaying the need for levodopa (B1675098) therapy sigmaaldrich.com.
Double-blind, placebo-controlled investigations are a critical subset of RCTs where neither the participants nor the researchers know who is receiving the active treatment versus a placebo. This blinding helps to prevent conscious or unconscious bias from influencing the study results eupati.eu. The DATATOP study was designed as a double-blind, placebo-controlled investigation michaeljfox.org. In this trial, 800 patients were randomized to one of four groups: this compound, tocopherol, this compound plus tocopherol, or placebo nih.gov. This methodology was crucial for assessing the true effect of this compound on delaying the need for levodopa therapy in early PD nih.gov.
Beyond DATATOP, other double-blind, placebo-controlled trials have investigated this compound. For instance, a 1988 study examined the influence of two weeks of this compound treatment on the acute effect of a single dose of L-dopa in 16 Parkinsonian patients with wearing-off phenomena, finding no significant benefit in prolonging L-dopa's effect or improving motor status neurology.orgnih.gov. Another double-blind, placebo-controlled crossover trial with 12 patients explored higher doses of this compound (up to 40 mg/day) compared to conventional doses (10 mg/day) in L-dopa-treated patients, concluding that higher doses were not superior nih.gov. This compound has also been studied using this design in other conditions, such as Alzheimer's disease, where a 6-month randomized, double-blind, placebo-controlled trial involving 60 subjects found no significant differences between this compound and placebo groups on primary or secondary cognitive and behavioral measures nih.govrotman-baycrest.on.ca. Similarly, a long-term double-blind, placebo-controlled trial in Alzheimer's disease involving 173 nursing-home residents also evaluated this compound's efficacy, with some cognitive improvements noted in specific subgroups nih.gov.
Following the initial controlled phase, DATATOP subjects entered follow-on protocols, including DATATOP Extension (DATE) and BLIND-DATE parkinson-study-group.orgparkinson-study-group.org. DATE was an open-label observational study designed to evaluate the long-term effects of this compound before and after the need for levodopa or dopamine (B1211576) agonists parkinson-study-group.org. In 1991, consenting subjects from the earlier phases continued with open-label this compound administration parkinson-study-group.org.
The BLIND-DATE ("BLINDed Withdrawal of this compound in the DATATOP Extension") trial, initiated in 1993, specifically examined the long-term effects of this compound in levodopa-treated Parkinson's disease patients parkinson-study-group.orgparkinson-study-group.orgnih.gov. In this trial, 368 subjects who had required levodopa were randomized to either continue or withdraw from this compound treatment under double-blind conditions parkinson-study-group.orgnih.gov. This long-term follow-up allowed researchers to assess the sustained impact of this compound on motor complications and disease progression over two years parkinson-study-group.orgnih.gov.
Key Clinical Outcomes and Efficacy Parameters
Clinical trials on this compound utilized specific outcome measures to quantify its effects on Parkinson's disease symptoms and progression.
The Unified Parkinson's Disease Rating Scale (UPDRS) is a comprehensive tool used to assess the severity and progression of Parkinson's disease, encompassing motor and non-motor symptoms europa.euparkinson-study-group.org. In the DATATOP trial, the primary endpoint was the time to disability necessitating levodopa, which was determined based on the extent of parkinsonian disability, often reflected in UPDRS scores parkinson-study-group.org. This compound significantly delayed this endpoint nih.govparkinson-study-group.org.
While the initial benefit of this compound in delaying levodopa initiation was observed, the interpretation of its "neuroprotective" versus "symptomatic" effect was debated. Studies noted a symptomatic benefit from this compound, with improvements in UPDRS scores observed at early time points touchneurology.comd-nb.info. For instance, one study indicated that patients on early-started this compound treatment had better UPDRS scores compared to delayed administration over 6.5 years of follow-up, suggesting a potential neuroprotective property d-nb.info. Another 14-month randomized, double-blind, placebo-controlled study found that placebo-treated patients deteriorated by 5.8 ± 1.4 points on the UPDRS, while this compound-treated patients deteriorated by 0.4 ± 1.3 points (p < 0.001), suggesting that this compound attenuated UPDRS score deterioration in early PD nih.gov. After 5 years, patients given this compound had total UPDRS scores 26% better than those given placebo, with a mean difference of approximately 10 points ajmc.com.
In the BLIND-DATE study, which focused on levodopa-treated patients, sustained this compound therapy was found to accelerate the occurrence of dyskinesias but postpone on-off motor fluctuations and freezing of gait parkinson-study-group.orgnih.gov. Specifically, 16% of this compound subjects developed freezing of gait compared to 29% of placebo subjects (p = 0.0003) nih.gov.
Table 1: Impact of this compound on Key Clinical Outcomes in Parkinson's Disease
| Study/Cohort | Intervention | Primary Outcome/Measure | Key Finding | Statistical Significance |
| DATATOP | This compound vs. Placebo | Time to initiation of levodopa therapy | This compound significantly delayed the need for levodopa. | P < 10-8 (risk reduction by 57%) nih.gov |
| BLIND-DATE | Sustained this compound vs. Withdrawal (in L-dopa treated patients) | Freezing of Gait | Lower rate of freezing of gait in this compound group (16% vs. 29%). | P < 0.0003 nih.gov |
| BLIND-DATE | Sustained this compound vs. Withdrawal (in L-dopa treated patients) | Dyskinesias | Higher rate of dyskinesias in this compound group (34% vs. 19%). | P = 0.006 nih.gov |
| Early PD Study (14-month) | This compound vs. Placebo | Deterioration in UPDRS score | This compound attenuated UPDRS deterioration (0.4 vs. 5.8 points). | P < 0.001 nih.gov |
| Swedish Parkinson Study Group (5-year follow-up) | Selegiline (B1681611) vs. Placebo | Total UPDRS scores | Patients on selegiline had 26% better total UPDRS scores. | Mean difference ~10 points ajmc.com |
Cognitive function has also been assessed in this compound clinical trials, particularly in the context of Parkinson's disease and Alzheimer's disease. In the DATATOP trial, prospective cognitive assessments were conducted over an average of 14 months in 800 patients with early, untreated Parkinson's disease neurology.orgnih.gov. Tests measured memory, visuospatial, and frontal lobe functions neurology.orgnih.gov. The findings indicated no significant effect of either this compound or tocopherol on cognitive test performance neurology.orgnih.gov. In early untreated Parkinson's disease, cognitive performance appeared stable and unrelated to motor deterioration or treatment with this compound or tocopherol neurology.orgnih.gov.
However, studies on this compound in Alzheimer's disease have yielded mixed results regarding cognitive outcomes. A 6-month randomized, double-blind, placebo-controlled trial involving 60 subjects with Alzheimer's disease found no detectable benefit of oral this compound on general behavior, neuropsychiatric symptoms, or cognitive function, as measured by instruments like the Mini-Mental State Examination (MMSE) and various memory and verbal fluency tests nih.govrotman-baycrest.on.ca. Conversely, a double-blind crossover pilot study of this compound combined with cholinesterase inhibitors in 10 Alzheimer's patients suggested a significant improvement in scores on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog), indicating possible additive effects psychiatryonline.org. A long-term double-blind, placebo-controlled trial in nursing home residents with mild to moderate Alzheimer's disease also showed some significant improvement with this compound on the MMSE total score and orientation-place subscale for patients with a normal Clock Drawing Test result, and on Sternberg's Memory Scanning test for those with a pathological result nih.gov.
Table 2: Cognitive Outcomes in this compound Clinical Trials
| Study/Cohort | Condition | Design | Cognitive Assessment Tool(s) | Key Finding on Cognition |
| DATATOP | Early PD | Multicenter RCT | Memory, visuospatial, frontal lobe function tests | No significant effect of this compound on cognitive performance. neurology.orgnih.gov |
| Alzheimer's Disease Trial (6-month) | Alzheimer's Disease | RCT, Double-Blind, Placebo-Controlled | MMSE, Global Deterioration Scale, ADAS (noncognitive), Buschke Selective Reminding Test, Controlled Oral Word Association Test | No detectable benefit on cognitive function. nih.govrotman-baycrest.on.ca |
| Alzheimer's Disease Pilot Study | Alzheimer's Disease | Double-Blind, Placebo-Controlled Crossover | ADAS-Cog (cognitive subscale) | Significant improvement in ADAS-Cog scores when this compound was added to cholinesterase inhibitors. psychiatryonline.org |
| Czech and Slovak AD Study | Alzheimer's Disease | Long-Term, Double-Blind, Placebo-Controlled | MMSE, Clock Drawing Test, Sternberg's Memory Scanning Test | Some significant improvement in MMSE and memory scanning in specific subgroups. nih.gov |
Functional Disability Measures
Clinical research on this compound has frequently employed functional disability measures to assess its impact on disease progression and daily functioning, particularly in Parkinson's disease (PD). A landmark study, the this compound and Alpha-Tocopherol Antioxidative Therapy of Parkinsonism (DATATOP) trial, utilized the delay in the need for levodopa therapy as a primary endpoint, serving as a critical measure of functional disability progression in early, untreated PD parkinson-study-group.orgnih.govnih.govkarger.comacpjournals.org.
Findings from the DATATOP study indicated that this compound significantly delayed the onset of disability that necessitated levodopa treatment. Specifically, the risk of reaching this predefined endpoint was reduced by 57% for subjects receiving this compound compared to those who did not nih.govkarger.com. Beyond delaying levodopa initiation, this compound treatment was also associated with a significant reduction in the risk of patients having to cease full-time employment due to Parkinsonian disability nih.govkarger.comccjm.org.
Further analysis of the DATATOP results revealed that the mean annual rate of decline across various Unified Parkinson's Disease Rating Scale (UPDRS) variables, including mental, motor, and activities of daily living (ADL) scores, was slower in patients treated with this compound acpjournals.org. Other functional disability scales employed in clinical trials of this compound in PD include the Schwab and England Activities of Daily Living (S-E ADL) and the Hoehn and Yahr (H-Y) scores, which consistently showed that subjects reaching the study endpoint had significantly greater impairment parkinson-study-group.orgnih.gov. A study by Myllylä and colleagues further supported these findings, demonstrating that this compound delayed levodopa initiation and improved functional status for up to 12 months, as assessed by the Hoehn and Yahr staging, Webster Rating Scale (WRS), and the Northwestern University Disability Scale (NUDS) acpjournals.org. The slowing of disability progression in early PD, as measured by UPDRS total and motor scores, was also confirmed in another study neurology.org.
While the primary focus of functional disability assessment for this compound has been in PD, some research has explored its effects in other conditions. For instance, in Alzheimer's disease, a meta-analysis suggested small, though potentially not clinically meaningful, benefits in activities of daily living at early time points (4-6 weeks) alzdiscovery.org. However, another study found no detectable benefit on general behavior, neuropsychiatric symptoms, or cognitive function after six months of this compound treatment, using measures such as the Brief Psychiatric Rating Scale (BPRS) and the Relative's Assessment of Global Symptomatology-Elderly (RAGS-E) rotman-baycrest.on.ca.
Meta-Analyses and Systematic Reviews of Clinical Data
Meta-analyses and systematic reviews have provided comprehensive insights into the clinical efficacy of this compound across various conditions.
Parkinson's Disease (PD) Multiple meta-analyses have affirmed the effectiveness of MAO-B inhibitors, including this compound, both as monotherapy and as an adjunct to levodopa in the treatment of PD d-nb.info. This compound has been identified as a particularly effective MAO-B inhibitor when used in combination therapy d-nb.info.
A systematic review and meta-analysis published in 2023, encompassing 27 randomized controlled trials and 11 observational studies, demonstrated that this compound was effective in improving the total UPDRS score, with a stronger reduction observed with increasing treatment duration researchgate.netnih.govox.ac.uk. The mean difference in total UPDRS score reduction compared to placebo is summarized in the table below:
| Treatment Duration | Mean Difference in Total UPDRS Score (95% CIs) |
| 1 month | -3.56 (-6.67, -0.45) |
| 3 months | -3.32 (-3.75, -2.89) |
| 6 months | -7.46 (-12.60, -2.32) |
| 12 months | -5.07 (-6.74, -3.41) |
| 48 months | -8.78 (-13.75, -3.80) |
| 60 months | -11.06 (-16.19, -5.94) |
Similar trends of improvement were also noted for UPDRS I, II, III, Hamilton Depression Rating Scale (HAMD), and Webster Rating Scale (WRS) scores researchgate.netnih.govox.ac.uk. Clinical trials have consistently shown that this compound monotherapy in early PD delays the introduction of levodopa by approximately 3 to 9 months and can reduce the required levodopa dose acpjournals.orgacpjournals.orgd-nb.info. Furthermore, patients receiving a combination of this compound and levodopa for five years exhibited lower UPDRS scores and utilized a reduced levodopa dose compared to those on levodopa alone nih.govd-nb.info.
Psychiatric Disorders A systematic review and meta-analysis from 2023 evaluated this compound's efficacy in various psychiatric disorders. This review, which included 42 studies (23 in meta-analysis), found that this compound outperformed placebo in reducing depressive symptoms (Standardized Mean Difference [SMD] = -0.96) ru.nlnih.govwikipedia.org. It also showed superior efficacy in achieving a response for depression (Risk Ratio [RR] = 1.61) and atypical depression (RR = 2.23) ru.nlnih.govwikipedia.org. Both transdermal and oral formulations of this compound demonstrated significant differences in symptom reduction ru.nlnih.gov. However, this compound did not show superiority over placebo in addressing negative or positive symptoms of schizophrenia, reducing attention-deficit-hyperactivity disorder (ADHD) symptoms, or improving smoking abstinence rates ru.nlnih.gov.
The efficacy outcomes for psychiatric disorders are summarized below:
| Outcome | Metric | Value | 95% Confidence Interval | Number of Studies (k) | Number of Patients (n) |
| Depressive Symptom Reduction | SMD | -0.96 | [-1.78, -0.14] | 10 | 1,308 |
| Depression Response | RR | 1.61 | [1.20, 2.15] | 9 | 1,238 |
| Atypical Depression Response | RR | 2.23 | [1.35, 3.68] | 3 | 136 |
| Schizophrenia Negative Symptoms | N/A | Failed | N/A | 4 | N/A |
| Schizophrenia Positive Symptoms | N/A | Failed | N/A | 4 | N/A |
| ADHD Symptom Reduction | N/A | Failed | N/A | 2 | N/A |
| Smoking Abstinence Rate | N/A | Failed | N/A | 4 | N/A |
Alzheimer's Disease Meta-analyses concerning this compound in Alzheimer's disease have generally concluded that while it may offer a mild short-term benefit, the clinical meaningfulness of this benefit is often questioned alzdiscovery.orgd-nb.info. Small benefits in cognition and activities of daily living were observed in some studies at 4-6 weeks and 8-17 weeks, but these findings were not consistently replicated across all investigations alzdiscovery.org. No significant effect on global rating scales or emotional state was reported alzdiscovery.org.
Pharmacological Interactions and Safety Considerations of Deprenyl
Potential Drug-Drug Interactions
Interactions with Serotonergic Agents (e.g., SSRIs, Tricyclic Antidepressants) and Serotonin (B10506) Syndrome Risk
The co-administration of Deprenyl with serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs), presents a risk of serotonin syndrome. nih.govdrugs.com This potentially life-threatening condition arises from an excess of serotonergic activity in the central nervous system. mdedge.com Symptoms can range from mild, such as agitation and restlessness, to severe, including hyperthermia, rigidity, myoclonus, and autonomic instability. nih.govclevelandclinic.org
While this compound is selective for MAO-B at lower doses, which primarily metabolizes dopamine (B1211576), higher doses can also inhibit MAO-A, the enzyme responsible for metabolizing serotonin. psychotropical.comwikipedia.org The concomitant use of drugs that increase serotonin levels, like SSRIs and TCAs, can lead to a dangerous accumulation of this neurotransmitter. mdedge.comcambridge.org
A survey of the Parkinson Study Group involving an estimated 4,568 patients treated with a combination of this compound and an antidepressant found that 11 patients (0.24%) experienced symptoms possibly consistent with serotonin syndrome. nih.govcambridge.org Of these, only two cases (0.04%) were considered serious, and no fatalities were reported. nih.gov However, there have been case reports of severe and even fatal reactions in patients receiving combinations of this compound and SSRIs like fluoxetine, sertraline, and paroxetine. drugs.com Caution is therefore advised when combining this compound with any SSRI or tricyclic antidepressant. nih.gov
| Interacting Drug Class | Potential Outcome | Reported Incidence (Parkinson Study Group Survey) |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Serotonin Syndrome | 0.24% (possible symptoms) |
| Tricyclic Antidepressants (TCAs) | Serotonin Syndrome | Not specifically quantified, but caution is advised nih.gov |
Interactions with Opioid Analgesics (e.g., Meperidine)
Severe and potentially fatal adverse reactions have been reported with the concurrent use of this compound and the opioid analgesic meperidine (also known as pethidine). nih.govdrugs.com The interaction can manifest as an excitatory or depressive reaction. drugs.com Excitatory symptoms may include agitation, headache, hyperpyrexia, hypertension, and seizures, while depressive reactions can lead to respiratory depression, hypotension, and coma. drugs.com
The exact mechanism of this interaction is not fully understood but is thought to involve an increase in serotonergic activity, contributing to serotonin syndrome. drugs.comnih.gov Meperidine is known to have weak serotonin reuptake inhibiting properties. nih.gov Due to the severity of this interaction, the concomitant use of this compound and meperidine is not recommended. nih.gov While interactions with other opioids are less well-documented, caution is generally advised. nih.gov
| Interacting Drug | Potential Outcome | Recommendation |
| Meperidine (Pethidine) | Severe excitatory or depressive reactions, Serotonin Syndrome | Concomitant use is not recommended nih.gov |
Interactions with Other Sympathomimetic Agents
The combination of this compound with sympathomimetic agents, which mimic the effects of the sympathetic nervous system, can lead to significant hypertensive reactions. drugs.com A case of hypertensive crisis has been reported in a patient taking the recommended dose of this compound along with ephedrine, a sympathomimetic medication. drugs.comdrugs.com
This interaction is believed to result from a synergistic sympathomimetic effect, where this compound's inhibition of MAO enhances the storage of norepinephrine, and the sympathomimetic agent increases the release of catecholamines. drugs.comdrugs.com Although this compound is selective for MAO-B at therapeutic doses for Parkinson's disease, which should theoretically minimize the risk of tyramine-induced hypertension (the "cheese effect"), rare instances of hypertensive reactions with tyramine-containing foods have been reported. drugs.com Therefore, caution is warranted when this compound is co-administered with any indirect- or mixed-acting sympathomimetic agents. drugs.com
Academic Analysis of Adverse Event Profiles
Neurological Adverse Events (e.g., Dyskinesias, Hallucinations, Insomnia)
When used as an adjunct to levodopa (B1675098) therapy in Parkinson's disease, this compound can potentiate the typical adverse effects of levodopa. nih.gov This can lead to an increase in peak-dose dyskinesias, which are involuntary, erratic, writhing movements. nih.govwww.nhs.uk
Psychiatric complications are also a notable concern. Hallucinations and confusion have been reported, particularly in elderly patients. nih.govdrugs.com A French pharmacovigilance database review found that psychiatric adverse drug reactions, including delirium, hallucinations, and agitation, were frequently reported with selegiline (B1681611). nih.gov
Insomnia is another common neurological adverse event associated with this compound, both when used as monotherapy and in combination with levodopa. nih.govdrugs.com Other reported neurological side effects include dizziness, headache, and, less commonly, delusions and psychosis. nih.govdrugs.com
| Adverse Event | Description | Context |
| Dyskinesias | Involuntary, erratic, writhing movements | Potentiated when used with levodopa nih.govwww.nhs.uk |
| Hallucinations | Seeing, hearing, or feeling things that are not there | More common in elderly patients nih.govdrugs.com |
| Insomnia | Difficulty falling asleep or staying asleep | Common with monotherapy and combination therapy nih.govdrugs.com |
| Confusion | Disorientation and difficulty with clear thinking | A reported psychiatric side effect drugs.comnih.gov |
| Dizziness | A sensation of spinning or unsteadiness | A frequent adverse event nih.gov |
Cardiovascular Effects (e.g., Orthostatic Hypotension)
This compound can have significant effects on the cardiovascular system, most notably orthostatic hypotension, which is a drop in blood pressure upon standing that can cause dizziness or fainting. nih.govnih.gov Studies have shown that the combination of this compound and levodopa can be associated with severe orthostatic hypotension. nih.govelsevierpure.com In some cases, this has led to loss of consciousness with unrecordable blood pressure. elsevierpure.com
The sympatholytic effect of this compound, which diminishes autonomic responses, may contribute to an increased risk of orthostatic hypotension. neurology.org A study on the autonomic effects of selegiline found that it diminished heart rate variability and blood pressure responses to tilting. neurology.org The French pharmacovigilance database also identified cardiovascular adverse drug reactions, including orthostatic hypotension and arterial hypertension, as being frequently reported with selegiline. nih.gov
Hepatic Function Abnormalities
This compound, also known as selegiline, undergoes extensive metabolism in the liver. nih.govnih.gov Its processing involves various subunits of the cytochrome P450 enzyme system, making hepatic function a critical consideration in its safety profile. nih.gov Due to its primary metabolism in the liver, patients with pre-existing liver disease may experience altered drug clearance, necessitating careful monitoring and potential dose adjustments. nih.govdrugs.com
Clinical guidance suggests that patients with mild to moderate hepatic impairment (Child-Pugh score 5 to 9) may require a dose reduction of this compound, contingent on their clinical response. nih.govdrugs.com However, the use of this compound is not recommended for individuals with severe hepatic impairment (Child-Pugh score >9). nih.govdrugs.com
Research into the direct hepatotoxic effects of this compound has shown a low incidence of significant liver injury. While this compound has been associated with a low rate of serum enzyme elevations during treatment, it has not been conclusively linked to instances of clinically apparent acute liver injury. kspublisher.com A long-term study involving patients with advanced Parkinson's disease reported that transient or continuing abnormalities in liver function tests occurred in 9 out of 22 patients followed for 19 to 27 months. nih.gov These findings suggest that while severe liver damage is uncommon, monitoring of hepatic function may be warranted during long-term therapy.
| Degree of Hepatic Impairment | Child-Pugh Score | Recommendation |
|---|---|---|
| Mild to Moderate | 5 to 9 | Dose reduction may be required based on clinical response. nih.govdrugs.com |
| Severe | > 9 | Not recommended. nih.govdrugs.com |
Comparative Safety Profiles in Monotherapy versus Combination Therapy
The safety profile of this compound has been evaluated both as a standalone treatment (monotherapy) and in conjunction with other medications, most notably levodopa for Parkinson's disease.
As a monotherapy, this compound is generally well tolerated. nih.gov The most frequently reported adverse events in this context include insomnia, nausea, benign cardiac arrhythmias, dizziness, and headache. nih.gov
When this compound is used in combination with levodopa, it can potentiate the characteristic adverse effects of levodopa. nih.gov If the levodopa dose is not adequately reduced, common adverse effects associated with this combination therapy include nausea, dizziness, fatigue, constipation, and insomnia. nih.gov In the later stages of Parkinson's disease, particularly when motor fluctuations are present, combination therapy may further potentiate peak-dose dyskinesias, psychiatric complications such as hallucinations, and orthostatic hypotension. nih.gov
| Therapy Type | Commonly Associated Adverse Events | Source |
|---|---|---|
| Monotherapy | Insomnia, nausea, benign cardiac arrhythmias, dizziness, headache. | nih.gov |
| Combination Therapy (with Levodopa) | Potentiation of levodopa side effects: nausea, dizziness, fatigue, constipation, insomnia, peak-dose dyskinesias, psychiatric complications (e.g., hallucinations), orthostatic hypotension. | nih.gov |
Future Directions and Research Perspectives for Deprenyl
Further Elucidation of MAO-B Independent Mechanisms
While Deprenyl is well-known as a selective, irreversible MAO-B inhibitor, extensive studies indicate a complex pharmacological activity profile involving mechanisms independent of MAO-B inhibition. Research suggests that the neuroprotective and antiapoptotic effects of this compound are linked to its propargylamine (B41283) structure researchgate.netcore.ac.uk. For instance, this compound has been shown to protect dopaminergic neurons from excitotoxicity mediated by NMDA activation fishersci.ca. It can also decrease apoptosis in PC12 neuronal cells, induce new protein synthesis, and reduce cell death at concentrations too low to inhibit MAO-B fishersci.ca. Furthermore, this compound has been observed to increase the production of neurotrophins, including brain-derived neurotrophic factor, nerve growth factor, and glial cell-derived neurotrophic factor arxiv.org. In the context of its emerging anticancer potential, studies indicate that the anticancer action of L-Deprenyl may not depend on MAO-B activity, potentially involving direct targeting of mitochondrial metabolism researchgate.netspandidos-publications.com. Additionally, the D-enantiomer, D-Deprenyl, has been found to bind with high affinity to the sigma-1 (σ1) receptor, suggesting another MAO-B independent pathway for its effects wikipedia.org. Future research will continue to dissect these intricate pathways to fully understand this compound's broader pharmacological landscape.
Identification of Novel Biomarkers for this compound's Therapeutic Effects
The identification of novel biomarkers is crucial for predicting, validating, and monitoring the therapeutic effects of this compound in various conditions. Biomarkers can serve as objective indicators of disease state, progression, and response to treatment uspharmacist.com. Future research will focus on establishing the validity of these biomarkers against clinical endpoints. Potential sources for such biomarkers include neuroimaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), as well as electrophysiological measurements such as Electroencephalography (EEG) uspharmacist.com. For example, PET studies utilizing [11C]-L-Deprenyl have revealed elevated binding in patients with Alzheimer's disease (AD) and mild cognitive impairment (MCI), indicating the early presence of astrocytosis researchgate.net. This suggests that [11C]-L-Deprenyl PET imaging could serve as a valuable biomarker for astrogliosis and for assessing the brain's MAO-B inhibitor binding by potential neuroprotective agents researchgate.net. Continued research in this area aims to develop robust and validated biomarkers that can accurately reflect disease progression and the effects of this compound treatment.
Development of Optimized Therapeutic Strategies
Optimizing therapeutic strategies for this compound involves exploring new formulations, combination therapies, and refined dosing approaches to maximize efficacy and minimize potential drawbacks. Current efforts in pharmacotherapy often involve combining different agents or augmenting existing treatments nih.gov. Future research is geared towards optimizing drug delivery systems, such as polymeric delivery systems, and formulating personalized treatment strategies based on individual patient differences mdpi.com. Studies also suggest that lower doses of selegiline (B1681611) (L-Deprenyl) could be effective in clinical trials, based on its MAO-B inhibition activity researchgate.net. Furthermore, this compound's role as a co-adjuvant in cancer treatment presents a significant avenue for optimized combination therapies. It has been shown to enhance the cytotoxic effects of antineoplastic drugs, such as Cisplatin (B142131) and Doxorubicin (B1662922), on cancer cells while simultaneously protecting healthy cells from damage arxiv.orgresearchgate.net. This dual action highlights the potential for developing synergistic treatment protocols that improve therapeutic outcomes and patient tolerance.
Exploration of Personalized Medicine Approaches Based on Genetic and Phenotypic Factors
The advent of personalized medicine offers a transformative approach to tailoring treatments based on an individual's unique genetic, environmental, and lifestyle factors mdpi.commdpi.com. Pharmacogenomics plays a pivotal role in this paradigm by analyzing how an individual's genetic makeup influences drug metabolism and receptor sensitivity, thereby enabling the selection of the most effective medications and minimizing adverse effects mdpi.commdpi.com. Research indicates that genetic factors significantly contribute to the variability in drug response mdpi.comnih.gov. Advances in refining Polygenic Risk Scores (PRS) are enhancing their predictive power for complex conditions like Major Depressive Disorder, paving the way for more customized interventions helmholtz-munich.de. Future pharmacogenomic studies will increasingly incorporate functional analyses and consider the intricate interplay of gene-gene and gene-environment interactions to provide a more comprehensive understanding of individual responses to this compound nih.gov.
Investigation of this compound in Novel and Repurposed Indications (e.g., Specific Inflammatory Conditions, Cancer Subtypes)
This compound's diverse pharmacological profile has spurred investigations into its potential in novel and repurposed indications, particularly in inflammatory conditions and various cancer subtypes.
Cancer Subtypes: Research indicates that Selegiline (L-Deprenyl) may serve as an anticancer therapeutic, with studies exploring its application in breast cancer pib.gov.in. It has demonstrated the ability to induce apoptosis in melanoma, leukemia, and mammary cells arxiv.orgresearchgate.net. High-dose this compound has shown toxicity in mammary and pituitary cancers, as well as monoblastic leukemia in rat models arxiv.orgresearchgate.net. Beyond direct cytotoxic effects, this compound exhibits immune-stimulant properties, increasing natural killer cell activity and Interleukin-2 (B1167480) (IL-2) generation, and inhibiting tumor growth arxiv.orgresearchgate.net. Its potential as a first-line treatment for acute myeloid leukemia (AML) is also being considered, particularly concerning its influence on intracellular metabolic flux arxiv.org. Additionally, this compound has shown promise as a co-adjuvant in cancer treatment by mitigating symptoms associated with peripheral neuropathy induced by chemotherapeutic agents like Cisplatin, Paclitaxel, and Vincristine, while enhancing the cytotoxic effects of these drugs on cancer cells and protecting healthy cells arxiv.orgresearchgate.net.
Specific Inflammatory Conditions: Monoamine oxidase inhibitors (MAOIs), including this compound, possess anti-inflammatory effects in both central nervous system (CNS) and non-CNS tissues nih.gov. For instance, this compound has been shown to reduce LPS-induced Tumor Necrosis Factor-alpha (TNF-α) protein expression in epithelial cell cultures nih.gov. In smoke-treated animals, this compound reduced levels of cytokine-induced neutrophil chemoattractant, monocyte chemoattractant protein 1, and Interleukin-6 (IL-6), while increasing the anti-inflammatory cytokine Interleukin-10 (IL-10) nih.gov. Furthermore, MAO-B inhibition by this compound has been observed to reduce oxidative stress, adhesion molecule expression, inflammatory cytokine production, and macrophage infiltration in atherosclerotic plaques portlandpress.com. These findings suggest potential new indications for this compound in the treatment of atherosclerosis and non-alcoholic fatty liver disease (NAFLD) portlandpress.com.
Advanced Neuroimaging and Electrophysiological Research
Advanced neuroimaging and electrophysiological research are pivotal for elucidating this compound's mechanisms of action and therapeutic effects in the brain with greater precision. Advanced neuroimaging techniques are utilized to visualize disease processes, neural networks, and therapeutic effects in vivo tmd.ac.jp. Multimodal neuroimaging, combining various MRI sequences and functional connectivity analyses, alongside electrophysiological studies like EEG, can provide comprehensive insights into brain structure and function tmd.ac.jpfrontiersin.org. Functional MRI (fMRI) has rapidly evolved, enabling the identification of functionally significant brain regions frontiersin.org. PET studies using [11C]-L-Deprenyl are capable of localizing astrocytosis in vivo, offering a tool to study neuroinflammation nih.gov. Future research will focus on integrating these diverse electrophysiological and neuroimaging techniques to achieve optimal spatial and temporal resolution in understanding brain activity frontiersin.org. The development of advanced analytics and deep learning systems will further enhance the ability to interpret complex neuroimaging data and understand pathological states uspharmacist.comtmd.ac.jp.
Pharmacogenomic Studies in Clinical Populations
Pharmacogenomic studies in clinical populations are essential for understanding how genetic variations influence individual responses to this compound, thereby improving therapeutic outcomes and safety. Pharmacogenomics investigates the impact of inherited gene differences on both the pharmacodynamics (drug action) and pharmacokinetics (drug metabolism and distribution) of medications pharmaceutical-journal.comfrontiersin.org. This field aims to optimize treatment by predicting how a patient's genetic makeup will affect their response to a drug mdpi.comnih.gov. Promising findings have emerged from pharmacogenomic studies on antidepressants, identifying associations with variants in candidate genes such as the serotonin (B10506) transporter gene, serotonin receptor genes, and cytochrome P450 (CYP450) genes, which are crucial for drug metabolism nih.govpharmaceutical-journal.com. Future research needs to incorporate functional analyses and thoroughly consider gene-gene and gene-environment interactions to provide a more complete picture of drug response variability nih.gov. Additionally, efforts are underway to increase the recruitment of diverse participants in genomic studies to ensure that the information gathered is relevant and applicable across various populations pharmaceutical-journal.com. Ongoing clinical trials are comparing pharmacogenomic-guided treatment approaches with standard care to validate the clinical utility of these genetic insights frontiersin.orgmdpi.com.
Q & A
Q. What are the primary biochemical mechanisms through which Deprenyl exerts its neuroprotective effects, and how can researchers validate these mechanisms experimentally?
- Methodological Answer: this compound (Selegiline) primarily inhibits monoamine oxidase-B (MAO-B), reducing oxidative deamination of dopamine and limiting neurotoxic metabolite production (e.g., 6-hydroxydopamine). To validate this, researchers should:
- Use in vitro MAO-B inhibition assays with liver or brain homogenates, comparing IC₅₀ values against controls .
- Conduct in vivo studies in Parkinson’s disease (PD) models (e.g., MPTP-treated mice) to measure dopamine levels via HPLC or LC-MS .
- Assess neuroprotection via immunohistochemical staining for tyrosine hydroxylase (TH) in dopaminergic neurons .
Q. How should researchers design in vitro experiments to assess this compound’s efficacy in reducing oxidative stress?
- Methodological Answer:
- Use cell lines (e.g., SH-SY5Y neurons) exposed to pro-oxidants like S-nitrosopenicillamine (SNAP). Measure cell viability via MTT assays and compare this compound-treated vs. untreated groups .
- Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) and validate with antioxidants like N-acetylcysteine as positive controls .
- Include dose-response curves (0.1–10 µM this compound) and statistical analysis via one-way ANOVA with post hoc tests (e.g., Duncan’s test) .
Advanced Research Questions
Q. How can joint modeling frameworks address biases in longitudinal studies evaluating this compound’s delayed disease progression in Parkinson’s patients?
- Methodological Answer: Longitudinal studies often face informative censoring (e.g., patients dropping out due to disease severity). A Bayesian joint model integrates:
- MLIRT sub-model : Analyzes multivariate longitudinal outcomes (e.g., UPDRS scores) using skew-normal/independent distributions to handle non-normal data .
- Cox proportional hazards sub-model : Links time-to-event data (e.g., levodopa initiation) to longitudinal trajectories via shared random effects .
- Validate using simulation studies with varying censoring rates and compare bias in parameter estimates against traditional models .
Q. What experimental strategies resolve contradictions between this compound’s neuroprotective effects in animal models and mixed clinical outcomes?
- Methodological Answer:
- Address species differences : Compare pharmacokinetics (e.g., brain penetration) in rodents vs. humans using radiolabeled this compound and PET imaging .
- Control for confounders : Stratify clinical trial data by disease stage (early vs. advanced PD) and co-administered therapies (e.g., levodopa) using propensity score matching .
- Replicate preclinical protocols clinically : Use identical biomarkers (e.g., CSF α-synuclein) in animal and human trials to ensure translational relevance .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s impact on lifespan extension in Drosophila vs. mammals?
- Methodological Answer:
- Species-specific mechanisms : Drosophila lack a blood-brain barrier, potentially amplifying this compound’s systemic effects. Validate by co-administering MAO-B inhibitors with BBB-permeable/non-permeable analogs .
- Dose calibration : Adjust doses for metabolic rate differences (e.g., mg/kg/day in mammals vs. µg/g in flies) and measure active metabolites (e.g., desmethylselegiline) via LC-MS .
- Genetic controls : Use MAO-B knockout models to isolate this compound’s enzyme-independent effects (e.g., anti-apoptotic Bcl-2 upregulation) .
Guidelines for Reproducibility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
